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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid

Introduction: A Versatile Building Block in Modern Chemistry (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy group and a boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block in Modern Chemistry

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy group and a boronic acid functional group.[1] As a member of the boronic acid class, its significance in contemporary chemical science is substantial. Boronic acids are renowned for their unique ability to form reversible covalent bonds with diols, a characteristic that makes them invaluable tools in organic synthesis, medicinal chemistry, and materials science.[1]

This compound serves as a critical building block, particularly in the construction of complex molecular architectures.[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The strategic placement of the methoxy group can also influence the electronic properties and reactivity of the molecule, offering a level of nuanced control in synthetic design.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid are summarized below. This data is essential for its handling, application in reactions, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃BO₃[1][2]
Molecular Weight 228.05 g/mol [1][2]
CAS Number 1107579-37-2[2]
Appearance White to off-white solid/powder[1][3]
Melting Point Not available in cited sources[2][4]
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane)[1]
Stability Stable under standard laboratory conditions; may decompose under extreme pH or temperature. Generally moisture and air sensitive.[1]
Molecular Structure

The structural arrangement of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is fundamental to its reactivity.

Caption: Molecular structure of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.

Synthesis and Chemical Reactivity

General Synthetic Approach

The synthesis of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid and its analogs typically relies on robust and well-established organometallic methodologies. The cornerstone of its synthesis is the palladium-catalyzed cross-coupling reaction, which constructs the central biphenyl framework.[1]

  • Biphenyl Formation: The primary route involves a Suzuki-Miyaura coupling reaction between an appropriately substituted aryl halide and an arylboronic acid (or its ester). For instance, coupling 4-bromo-2-methoxyphenylboronic acid with benzene or a substituted phenylboronic acid can form the biphenyl backbone.

  • Borylation: The boronic acid moiety is introduced onto the biphenyl structure. A common and effective method is the palladium-catalyzed cross-coupling of an aryl halide (e.g., a bromo- or iodo-biphenyl derivative) with a boron reagent like bis(pinacolato)diboron (B₂pin₂).[1]

  • Functional Group Introduction: The methoxy group can be introduced at various stages of the synthesis, either present on one of the starting materials or added via a nucleophilic substitution reaction using reagents like methyl iodide or dimethyl sulfate under basic conditions.[1]

The reaction conditions for these steps, particularly the palladium-catalyzed reactions, necessitate an inert atmosphere (e.g., nitrogen or argon) and often require elevated temperatures to ensure high yields and purity.[1]

Caption: Generalized workflow for the synthesis of biphenyl boronic acids.

Key Reactivity Profile

The chemical behavior of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is dominated by the boronic acid functional group.

  • Suzuki-Miyaura Coupling: This is the most prominent application. The boronic acid serves as the organoboron component, which, after activation with a base, undergoes transmetalation with a palladium(II) species in the catalytic cycle. This reaction is a cornerstone of modern organic synthesis for creating new C-C bonds, particularly for biaryl structures.

  • Lewis Acidity and Diol Complexation: The boron atom acts as a Lewis acid, allowing it to form reversible covalent complexes with nucleophilic species, most notably diols (compounds with two hydroxyl groups).[1] This interaction is fundamental to its use in chemical sensors and as an enzyme inhibitor in medicinal chemistry, where it can bind to diol-containing molecules like sugars or specific amino acid residues in proteins.[1][2]

  • Other Cross-Coupling Reactions: Beyond the Suzuki reaction, it can participate in other cross-coupling reactions, such as Chan-Lam coupling for C-N bond formation, reacting with various electrophiles to generate a diverse array of substituted biphenyl products.[1]

Applications in Research and Drug Development

The unique properties of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid have positioned it as a valuable reagent in several high-impact scientific fields.

Advanced Organic Synthesis

As a functionalized biaryl boronic acid, this compound is an essential intermediate for synthesizing complex organic molecules. Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials like liquid crystals. The ability to use this reagent in Suzuki-Miyaura coupling provides a reliable method for incorporating the 3-methoxybiphenyl scaffold into larger, more intricate structures.

Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry has seen a surge in the use of boronic acids. This interest was significantly propelled by the success of drugs like bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid warhead.

  • Enzyme Inhibition: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid and its derivatives are investigated for their potential to act as enzyme inhibitors.[1] The boronic acid can form stable, yet reversible, covalent bonds with key amino acid residues (like serine) in an enzyme's active site, leading to potent inhibition.

  • Pharmacokinetic Improvement: The incorporation of a boronic acid group can modify a molecule's physicochemical properties, potentially enhancing potency and improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, like carboxylic acids, offering a different set of interactions and properties while maintaining a similar spatial arrangement.

Materials Science

The capacity of boronic acids to form reversible covalent bonds with diols is being exploited in the development of "smart" materials.[1] This includes polymers and hydrogels that can respond to specific stimuli, such as changes in pH or the presence of sugars, making them useful for applications in drug delivery systems and diagnostics.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.

Objective: To synthesize a triaryl product by coupling (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid with an aryl bromide.

Materials:

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.0 eq)

  • Aryl Bromide (e.g., 1-bromo-4-iodobenzene) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

  • Base (e.g., anhydrous K₂CO₃) (3.0 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology
  • Reaction Setup (The Inert Environment):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, the selected aryl bromide, and potassium carbonate.

    • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The base is essential for activating the boronic acid to a more nucleophilic boronate species, which is required for the critical transmetalation step.

  • Degassing (Oxygen Removal):

    • Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions, such as the homocoupling of the boronic acid. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system to the flask via syringe.

    • Add the palladium catalyst to the stirring mixture. The mixture may change color, indicating the start of the reaction.

    • Causality: Degassed solvents are used to prevent the introduction of oxygen. The catalyst is added last to ensure it is introduced into a fully inert environment.

  • Reaction Execution (Thermal Driving Force):

    • Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and allow it to stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps, driving the reaction to completion.

  • Work-up (Product Isolation):

    • Cool the reaction to room temperature. Quench by adding deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent transfers the desired (typically less polar) product from the aqueous phase. Brine wash removes residual water, and the drying agent ensures the final organic solution is anhydrous before solvent removal.

  • Purification and Characterization:

    • Concentrate the organic solution under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

    • Characterize the pure product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts. Spectroscopic analysis provides definitive structural confirmation.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any laboratory chemical, proper handling of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is paramount. The following guidelines are based on safety data for this class of compounds.

  • Health Hazards: Boronic acids are generally categorized as irritants. This compound may cause skin irritation, serious eye irritation, and respiratory tract irritation. It can be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and air; storage under an inert atmosphere is recommended for long-term stability.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid stands out as a highly versatile and valuable reagent in modern chemical research. Its robust performance in Suzuki-Miyaura coupling reactions makes it a key intermediate for the synthesis of complex biaryl structures. Furthermore, its inherent chemical properties open avenues for innovation in medicinal chemistry as a scaffold for enzyme inhibitors and in materials science for the creation of responsive polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully harness the potential of this powerful molecular building block.

References

  • EvitaChem. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • LookChem. (n.d.). 3'-METHOXY-BIPHENYL-4-BORONIC ACID.
  • BuyChemJapan. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. HANGZHOU LINGRUI CHEMICAL CO.,LTD.
  • Howei Pharm. (n.d.). (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, ≥95%.
  • Sunway Pharm Ltd. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • BLDpharm. (n.d.). (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(8), 773. Retrieved from [Link]

Sources

Exploratory

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS number and synonyms

An In-Depth Technical Guide to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid Introduction (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a specialized aromatic boronic acid that serves as a pivotal building block in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Introduction

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a specialized aromatic boronic acid that serves as a pivotal building block in modern synthetic chemistry. As a bifunctional molecule, it features a biphenyl core, a directing methoxy group, and a versatile boronic acid moiety. This unique combination of functional groups makes it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions for the construction of complex organic molecules. Its utility extends from academic research laboratories to industrial-scale synthesis in the pharmaceutical and materials science sectors.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's fundamental properties, synthesis, core applications, and its strategic role in medicinal chemistry, grounded in established scientific principles and field-proven methodologies.

Section 1: Chemical Identity and Properties

The precise identification of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is critical, as its isomeric purity directly impacts reaction outcomes. It is essential to distinguish it from other methoxy-biphenyl boronic acid isomers.

Compound Identification

A summary of the key identifiers for this specific isomer is presented below.

IdentifierValueSource
CAS Number 1379680-54-2[1]
Molecular Formula C₁₃H₁₃BO₃[1][2]
Molecular Weight 228.05 g/mol [1][2]
IUPAC Name (2-methoxy-4-phenylphenyl)boronic acid[2]
Canonical SMILES B(C1=C(C=C(C=C1)C2=CC=CC=C2)OC)(O)O[2]
InChI Key VCKUNEQCJKVBOW-UHFFFAOYSA-N[2]

Common Synonyms: 2-methoxy-4-phenylbenzeneboronic acid, 3-Methoxy-4-biphenylboronic acid, (3-METHOXY-4-BIPHENYLYL)BORONIC ACID.[1]

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and reactivity.

PropertyDescriptionInsights & Causality
Appearance Typically a white to off-white solid powder.[2][3] The solid state is characteristic of many arylboronic acids, facilitating ease of handling and weighing.
Solubility Soluble in common organic solvents such as methanol and dichloromethane.[2] The organic biphenyl structure confers solubility in nonpolar solvents, while the polar boronic acid group allows for solubility in some polar organic solvents.
Stability Stable under standard laboratory conditions. May decompose under extreme pH or high temperatures.[2] Boronic acids are susceptible to protodeboronation, especially under harsh acidic or basic conditions. They can also form cyclic anhydrides (boroxines) upon dehydration.
Acidity (pKa) Weak Lewis acids, with typical pKa values around 8–9.[2] The empty p-orbital on the boron atom allows it to accept a pair of electrons, defining its Lewis acidity, which is crucial for its role in catalysis.
Storage Store in a tightly sealed container in a dry, cool place.[1] This prevents hydration and potential degradation or boroxine formation, ensuring the reagent's integrity.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a multi-step process that leverages foundational reactions in organometallic chemistry. A common and logical approach involves the initial construction of the substituted biphenyl skeleton, followed by the introduction of the boronic acid functionality.

General Synthetic Strategy

The biphenyl core is typically assembled via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2] The subsequent borylation step introduces the boronic acid group at the desired position. This can be achieved through methods like lithium-halogen exchange followed by quenching with a boron electrophile or via a direct C-H borylation.[4][5]

G cluster_0 Step 1: Biphenyl Core Synthesis cluster_1 Step 2: Borylation A Aryl Halide (e.g., 4-bromo-2-methoxyanisole) D 3-Methoxy-4-bromobiphenyl (Intermediate) A->D Suzuki Coupling B Phenylboronic Acid B->D C Pd Catalyst & Base C->D H (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (Final Product) D->H Lithium-Halogen Exchange E Organolithium Reagent (e.g., n-BuLi) E->H F Trialkyl Borate (e.g., B(OMe)₃) F->H G Aqueous Workup (Hydrolysis) G->H

Caption: A common synthetic pathway to the target compound.

Expertise in Action: The choice of an organolithium reagent in Step 2 is critical; it must be performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions. The subsequent hydrolysis of the boronic ester intermediate must be carefully controlled to isolate the final boronic acid without promoting decomposition.[5]

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition Product Ar¹-Ar² (Biaryl Product) Pd0->Product Product Formation PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_A Boronic Ar²-B(OH)₂ (Boronic Acid) + Base Boronic->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling using (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. The explanation for each step provides the causality, making the protocol a self-validating system.

Objective: To synthesize a tri-aryl product by coupling (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid with an aryl bromide.

ComponentRoleTypical Reagent/Condition
Aryl HalideElectrophilic Partnere.g., 1-bromo-4-nitrobenzene (1.0 equiv)
Boronic AcidNucleophilic Partner(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv)
CatalystFacilitates C-C bond formationPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
BaseActivates boronic acidAqueous Sodium Carbonate (Na₂CO₃) (2 M solution)
SolventReaction MediumToluene / Ethanol mixture

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv), and the palladium catalyst (0.03 equiv). Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst and reagents. Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.[7]

  • Solvent and Base Addition (The "Why"): Add the degassed solvent system (e.g., Toluene) and the aqueous base (e.g., 2M Na₂CO₃). A co-solvent like ethanol may be added to ensure homogeneity. Causality: The biphasic system (organic/aqueous) is common. The base is crucial for forming the active borate species needed for transmetalation.[7][8]

  • Inert Atmosphere (The "Why"): Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Causality: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Removing dissolved oxygen is critical for catalytic turnover and preventing low yields.[7]

  • Reaction Conditions (The "Why"): Heat the mixture to reflux (e.g., ~100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Causality: Heat provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing in the biphasic system.[7]

  • Work-up (The "Why"): Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Causality: This separates the organic product from the inorganic salts (base, boronic acid byproducts) which reside in the aqueous phase.

  • Purification (The "Why"): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Causality: This final step removes any unreacted starting materials, catalyst residues, and reaction byproducts to yield the pure desired compound.

G start 1. Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst) step2 2. Add Solvents & Base start->step2 step3 3. Degas with Inert Gas (Critical for Catalyst Integrity) step2->step3 step4 4. Heat to Reflux (Monitor by TLC/LC-MS) step3->step4 step5 5. Cool & Aqueous Workup (Extraction) step4->step5 step6 6. Dry & Concentrate Organic Layers step5->step6 end 7. Purify (Column Chromatography) step6->end

Caption: Experimental workflow for a Suzuki coupling reaction.

Section 4: Significance in Drug Discovery and Medicinal Chemistry

Boronic acids are no longer considered mere synthetic intermediates; they are a validated class of pharmacophores.[4] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has cemented the role of the boronic acid moiety in medicine.[4]

  • Enzyme Inhibition: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid can serve as a starting point or fragment for designing enzyme inhibitors. The boron atom is a Lewis acid that can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in an enzyme's active site, leading to potent inhibition.[2]

  • Scaffold for Complex Molecules: As demonstrated, this compound is an expert at building complex molecular architectures. In drug development, this allows for the systematic exploration of chemical space by coupling the biphenyl unit to various other heterocyclic or aromatic systems, a common strategy in lead optimization.[9]

  • Modulation of Properties: The methoxy group on the biphenyl ring is not just a passive substituent. Its electron-donating nature can influence the electronic properties of the entire molecule, which in turn can affect binding affinity, metabolic stability, and other pharmacokinetic properties of a potential drug candidate.[2]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • EvitaChem. (n.d.). Buy (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (EVT-13547609).
  • Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC.
  • Sunway Pharm Ltd. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid - CAS:1379680-54-2.
  • lookchem. (n.d.). Cas 1107579-37-2, 3'-METHOXY-BIPHENYL-4-BORONIC ACID.
  • Angene Chemical. (n.d.). Boronic acid, B-(4'-methoxy[1,1'-biphenyl]-4-yl)-.
  • Saito, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • BLDpharm. (n.d.). 156642-03-4|(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • PubChem. (n.d.). (4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-yl)boronic acid.
  • HANGZHOU LINGRUI CHEMICAL CO.,LTD. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • Sigma-Aldrich. (n.d.). 3-Methoxyphenylboronic acid.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry.
  • Organic Syntheses. (n.d.). Procedure.
  • Martins, C. P. B., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid.
  • FUJIFILM Wako Chemicals. (n.d.). 156642-03-4・(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Foundational

Synthesis and Preparation of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: A Comprehensive Technical Guide

Executive Summary The compound (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a highly valuable organoboron building block used extensively in pharmaceutical development, materials science, and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a highly valuable organoboron building block used extensively in pharmaceutical development, materials science, and complex natural product synthesis. Its unique structural motif—a biphenyl core with an ortho-methoxy directing group adjacent to a boronic acid—makes it an ideal precursor for iterative Suzuki-Miyaura cross-couplings and late-stage functionalizations.

This whitepaper outlines a field-proven, highly regioselective, two-step synthetic workflow for this compound. By leveraging the kinetic differences in carbon-halogen bond dissociation energies, this protocol ensures absolute regiocontrol, bypassing the poor selectivity typical of direct electrophilic aromatic substitution pathways.

Strategic Retrosynthetic Analysis & Causality

A common pitfall in the synthesis of substituted biphenyls is relying on late-stage electrophilic aromatic bromination. For example, direct bromination of 3-methoxybiphenyl yields an intractable mixture of 2-bromo, 4-bromo, and 6-bromo isomers because the methoxy group is a strong ortho/para director. Separating these isomers requires tedious, low-yielding chromatography.

To establish a self-validating and scalable system, we utilize a bottom-up approach starting from 1-bromo-4-iodo-2-methoxybenzene (CAS: 755027-18-0) [1]. This strategy exploits the fundamental thermodynamic differences between carbon-halogen bonds. The C–I bond has a lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, Palladium(0) undergoes oxidative addition at the C–I bond orders of magnitude faster than at the C–Br bond, allowing for completely chemoselective Suzuki-Miyaura coupling [2].

Retrosynthesis Target (3-Methoxy-[1,1'-biphenyl]-4-yl) boronic acid Intermediate 4-Bromo-3-methoxybiphenyl Target->Intermediate Lithiation / Borylation Starting1 1-Bromo-4-iodo-2-methoxybenzene Intermediate->Starting1 Chemoselective Suzuki Starting2 Phenylboronic acid Intermediate->Starting2 Chemoselective Suzuki

Caption: Retrosynthetic strategy isolating the C-I bond for chemoselective coupling.

Step 1: Chemoselective Suzuki-Miyaura Coupling

Mechanistic Insight & Causality

The success of this step relies on matching the catalyst and base to prevent over-coupling (activation of the C–Br bond). We utilize Pd(PPh3​)4​ as the catalyst. The bulky, electron-rich triphenylphosphine ligands stabilize the Pd(0) species but are not electron-rich enough to force the oxidative addition into the stronger C–Br bond at 80 °C. A biphasic solvent system (1,4-Dioxane/Water) is strictly required: Dioxane provides the necessary boiling point and organic solubility, while water dissolves the K2​CO3​ base to form the active hydroxo-palladium intermediate essential for transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd 1-Bromo-4-iodo-2-methoxybenzene TransMet Transmetalation (Ph-B(OH)2) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Bromo-3-methoxybiphenyl RedElim->Product

Caption: Catalytic cycle demonstrating kinetic preference for C-I oxidative addition over C-Br.

Quantitative Optimization Data

To ensure a self-validating protocol, in-process controls (IPC) via GC-MS must be used to track the ratio of mono-coupled product to di-coupled byproduct. The table below summarizes the optimization parameters that led to the finalized protocol.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Selectivity (C–I vs C–Br)
Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0) Dioxane/ H2​O (4:1) 80 92% >99:1
Pd(dppf)Cl2​ (5 mol%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)9085%95:5
Pd(OAc)2​ / PPh3​ Cs2​CO3​ (2.0)DMF10060%80:20 (Over-coupling)
Experimental Protocol: Synthesis of 4-Bromo-3-methoxybiphenyl
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-iodo-2-methoxybenzene (10.0 g, 31.9 mmol) and phenylboronic acid (4.08 g, 33.5 mmol, 1.05 equiv).

  • Solvent & Base: Add 1,4-dioxane (80 mL) and an aqueous solution of K2​CO3​ (8.8 g in 20 mL H2​O ).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) to inactive Pd(II) oxides.

  • Catalysis: Quickly add Pd(PPh3​)4​ (1.84 g, 1.6 mmol, 0.05 equiv). Attach a reflux condenser and heat the mixture to 80 °C under an Argon atmosphere for 6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and separate the layers. Wash the organic layer with brine (2 × 50 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to afford 4-bromo-3-methoxybiphenyl as a white solid.

Step 2: Lithium-Halogen Exchange and Borylation

Mechanistic Insight & Causality

Converting the aryl bromide to the boronic acid can be achieved via Miyaura borylation or direct lithiation [3]. We select lithium-halogen exchange using n-Butyllithium (n-BuLi) followed by trapping with triisopropyl borate ( B(OiPr)3​ ).

Why Triisopropyl borate? Highly electrophilic borates like trimethyl borate often suffer from double nucleophilic attack by the aryllithium species, forming unwanted borinic acids. The bulky isopropyl groups on B(OiPr)3​ provide steric shielding, ensuring strict mono-addition to form the stable lithium triisopropyl arylborate complex, which is subsequently hydrolyzed. Why -78 °C? Halogen-metal exchange is kinetically extremely fast. Maintaining cryogenic temperatures prevents the highly reactive aryllithium intermediate from abstracting protons from the THF solvent or undergoing aryne-mediated decomposition.

Comparison of Borylation Strategies
StrategyReagentsIntermediate FormedDeprotection RequiredOverall Yield
Lithiation (Chosen) n-BuLi / B(OiPr)3​ Lithium triisopropyl arylborate Mild Acid (HCl) 85%
Miyaura Borylation B2​pin2​ / Pd(dppf)Cl2​ Aryl pinacol boronate esterOxidative ( NaIO4​ )70%
Grignard FormationMg / B(OMe)3​ Arylmagnesium bromideMild Acid (HCl)45% (Sluggish)
Experimental Protocol: Synthesis of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
  • Lithiation: To an oven-dried, Argon-flushed 250 mL Schlenk flask, add 4-bromo-3-methoxybiphenyl (5.0 g, 19.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-BuLi (8.36 mL of a 2.5 M solution in hexanes, 20.9 mmol, 1.1 equiv) over 15 minutes. Stir the resulting deep-yellow solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Borylation: Dropwise add triisopropyl borate (5.36 g, 6.57 mL, 28.5 mmol, 1.5 equiv). Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction by adding 2M aqueous HCl (30 mL) and stir vigorously for 1 hour. This step hydrolyzes the borate complex into the free boronic acid.

  • Isolation: Extract the aqueous mixture with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Crystallization: Triturate the crude residue with cold hexanes/diethyl ether (9:1) to precipitate the pure (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid as a white powder. Filter and dry under high vacuum.

Expert Tip: Boronic acids tend to form cyclic anhydrides (boroxines) upon extensive drying. To accurately determine purity via NMR, add a drop of D2​O to the NMR tube to force the equilibrium back to the monomeric boronic acid.

References

  • A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies. Journal of the American Chemical Society. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N.; Suzuki, A. Chemical Reviews. URL:[Link]

Exploratory

An In-depth Technical Guide to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: Synthesis, Characterization, and Application

Abstract: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that belongs to the versatile class of boronic acids. Featuring a biphenyl core functionalized with both a methoxy group and a boro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that belongs to the versatile class of boronic acids. Featuring a biphenyl core functionalized with both a methoxy group and a boronic acid moiety, this molecule serves as a valuable building block in modern organic synthesis and holds significant potential in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, established synthetic strategies, characteristic analytical data, and its pivotal role in palladium-catalyzed cross-coupling reactions. The discussion is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the causality behind synthetic choices and the mechanistic underpinnings of its reactivity.

Molecular Identity and Physicochemical Properties

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is an aromatic boronic acid derivative. The core structure consists of a biphenyl system where one phenyl ring is substituted with a methoxy group at the 3-position and a boronic acid group at the 4-position. This specific arrangement of functional groups dictates its reactivity, solubility, and interaction with biological targets. The boronic acid group, in particular, is a versatile functional handle, renowned for its role in the Suzuki-Miyaura coupling and its ability to form reversible covalent bonds with diols, a feature widely exploited in sensor technology and drug design.[1]

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃BO₃[2]
Molecular Weight 228.05 g/mol [2]
IUPAC Name (2-methoxy-4-phenylphenyl)boronic acidN/A
CAS Number 1379680-54-2N/A
Canonical SMILES B(C1=C(C=C(C=C1)C2=CC=CC=C2)OC)(O)ON/A
InChI Key VCKUNEQCJKVBOW-UHFFFAOYSA-NN/A
Appearance White to off-white solid/powderN/A

Synthesis and Mechanistic Considerations

The synthesis of substituted biphenyl boronic acids such as (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a multi-step process that leverages foundational reactions in organometallic chemistry. The general strategy involves two key transformations: the formation of the biphenyl backbone and the subsequent introduction of the boronic acid moiety (borylation).

The most common and efficient method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This is followed by a directed ortho-metalation and borylation or a halogen-metal exchange followed by borylation to install the boronic acid group.

G cluster_0 Part 1: Biphenyl Core Synthesis (Suzuki Coupling) cluster_1 Part 2: Borylation ArylHalide Aryl Halide (e.g., 4-Bromo-2-methoxy-iodobenzene) Biphenyl 3-Methoxy-4-iodo-[1,1'-biphenyl] ArylHalide->Biphenyl Suzuki Reaction Phenylboronic Phenylboronic Acid or Ester Phenylboronic->Biphenyl Pd_Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst1->Biphenyl Base1 Base (e.g., Na₂CO₃, K₃PO₄) Base1->Biphenyl Biphenyl_intermediate 3-Methoxy-4-iodo-[1,1'-biphenyl] Biphenyl->Biphenyl_intermediate Intermediate Product Organolithium Organolithium Reagent (e.g., n-BuLi) Biphenyl_intermediate->Organolithium 1. Halogen-Metal Exchange Borate Borating Agent (e.g., Triisopropyl borate) Organolithium->Borate 2. Borylation AqueousWorkup Aqueous Acidic Workup (H₃O⁺) Borate->AqueousWorkup 3. Hydrolysis FinalProduct (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid AqueousWorkup->FinalProduct

Caption: General two-part synthetic workflow for (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
Representative Experimental Protocol

Step 1: Synthesis of 4,4'-dimethoxy-1,1'-biphenyl via Suzuki Coupling

  • To a round-bottom flask, add 4-bromoanisole (1 mmol), 4-methoxyphenylboronic acid (1.1 mmol), potassium carbonate (K₂CO₃, 2 mmol), and an Fe₃O₄/Pd catalyst (10 mg).

  • Add a solvent mixture of water and ethanol (3 mL, 1:1 ratio).

  • Stir the resulting mixture at 40 °C for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol (5 mL) and separate the magnetic catalyst using an external magnet.

  • Purify the product by recrystallization to yield 4,4'-dimethoxy-1,1'-biphenyl.

Step 2: Borylation via Halogen-Metal Exchange and Borate Quench (General Procedure)

  • Dissolve the halogenated biphenyl intermediate (e.g., an iodinated or brominated version of the product from Step 1) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to allow for complete halogen-metal exchange.

  • Add triisopropyl borate (~1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final boronic acid.

Spectroscopic Characterization

The structural confirmation of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid relies on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This analysis would confirm the presence of protons on the aromatic rings, the methoxy group, and the hydroxyl protons of the boronic acid. The aromatic region (typically 6.8-8.0 ppm) would show a complex splitting pattern corresponding to the specific substitution on the biphenyl rings. The methoxy group would appear as a sharp singlet, typically around 3.8-4.0 ppm. The boronic acid protons often appear as a broad singlet which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation. The methoxy carbon would appear around 55-60 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands. A broad O-H stretch from the boronic acid would be expected around 3200-3500 cm⁻¹. Strong C-O stretching from the methoxy group would appear around 1250 cm⁻¹, and B-O stretching would be observed near 1350 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₃H₁₃BO₃).

Core Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[1] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex molecular architectures.[3] The methoxy group on the boronic acid can influence the electronic properties of the molecule, potentially affecting reaction rates and yields.

G Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition R1X R¹-X (Aryl Halide) R1X->OxAdd Transmetal [R¹-Pd(II)-R²]L₂ OxAdd->Transmetal Transmetalation Base Base (OH⁻, OR⁻) Borate [R²-B(OH)₃]⁻ Base->Borate Boronic R²-B(OH)₂ (Our Compound) Boronic->Borate Activation Borate->Transmetal Transmetal->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) Transmetal->R1R2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The causality behind this reaction's success lies in the well-defined steps of the catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X).

  • Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic borate complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Applications in Medicinal Chemistry

Boronic acids are a "privileged" functional group in drug discovery.[4] The boron atom's empty p-orbital makes it a Lewis acid, allowing it to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine in an enzyme's active site.[5] This property was famously exploited in the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug used to treat multiple myeloma.[4]

While specific inhibitory data for (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is not widely published, its structural motifs are relevant to drug design. The biphenyl core is a common scaffold for achieving specific protein-ligand interactions, and the methoxy group can be used to tune properties like lipophilicity and metabolic stability.[3] Therefore, this compound represents a valuable starting point for library synthesis in lead optimization campaigns targeting enzymes like proteases and esterases.

Safety and Handling

As with all boronic acid derivatives, (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, the following precautions are advised:

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Wiley-VCH. Supporting Information for Pd-Catalyzed Reactions. Available at: [Link]

  • MDPI. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Available at: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... Available at: [Link]

  • Indian Journal of Pure & Applied Physics. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Vol. 61, September 2023, pp. 798-802. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Decarboxylative Cross-Coupling of Aromatic Carboxylic Acids. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 893. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem. 2022, 87, 23, 15697–15705. Available at: [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2530. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules 2023, 28(6), 2634. Available at: [Link]

  • OrganicChemistryData.org. NMR Info/Data — Hans Reich Collection. Available at: [Link]

  • Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19183-19225. Available at: [Link]

Sources

Foundational

Solubility and stability of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Solubility and Stability Dynamics of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide for Cross-Coupling Applications Executive Summary (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility and Stability Dynamics of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: A Technical Guide for Cross-Coupling Applications

Executive Summary

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a highly specialized building block predominantly utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl architectures. The structural anatomy of this molecule—featuring a highly hydrophobic biphenyl core, a reactive boronic acid moiety, and an ortho-methoxy group—creates a unique physicochemical profile. This whitepaper provides an in-depth analysis of its solubility dynamics, speciation equilibria, and degradation pathways, equipping researchers with self-validating protocols to optimize its use in advanced organic synthesis.

Physicochemical Profiling: Solubility & Speciation

The solubility of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is governed by the competing physical properties of its functional groups. The extended π -system of the biphenyl core renders the molecule highly lipophilic, drastically reducing its solubility in neutral aqueous media. However, the boronic acid group (-B(OH)₂), acting as a Lewis acid, allows for dynamic speciation depending on the solvent and pH.

According to foundational solubility studies on arylboronic acids [1],[2], these compounds exhibit optimal solubility in polar aprotic and ethereal solvents (e.g., THF, 1,4-dioxane, and dipropyl ether), which can coordinate with the empty p-orbital of the boron atom. In aqueous alkaline environments, the neutral boronic acid converts to the highly hydrophilic trihydroxyboronate anion[ArB(OH)₃]⁻, shifting the molecule from the organic phase to the aqueous phase in biphasic systems.

Quantitative Solubility & Speciation Summary
Solvent SystemPredicted Solubility ProfileDominant Boron SpeciesPractical Application in Synthesis
Water (pH 7.0) < 1.0 mg/mL (Very Low)Neutral Boronic AcidUnsuitable for homogeneous reactions
Water (pH > 10.0) > 50 mg/mL (High)Boronate AnionBiphasic cross-coupling (aqueous layer)
THF / 1,4-Dioxane > 100 mg/mL (Very High)Neutral Boronic AcidStandard Suzuki-Miyaura solvent
Toluene ~ 20-50 mg/mL (Moderate)Boroxine (if heated)Azeotropic dehydration / Anhydrous coupling

Stability Dynamics: Dehydration & Protodeboronation

The stability of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is challenged by two primary pathways: reversible dehydration and irreversible protodeboronation.

Boroxine Equilibrium (Dehydration)

In the solid state and in non-coordinating organic solvents, arylboronic acids exist in equilibrium with their trimeric anhydrides, known as boroxines [2]. Heating the compound drives off water, shifting the equilibrium entirely to the boroxine. The ortho-methoxy group in this specific molecule can partially stabilize the monomeric form via intramolecular coordination of the oxygen lone pair to the boron center, though thermal dehydration will still occur.

equilibria BA Arylboronic Acid Ar-B(OH)2 BX Boroxine (Trimer) (Ar-BO)3 BA->BX -H2O, Heat BAN Boronate Anion [Ar-B(OH)3]- BA->BAN +OH- (Base) BX->BA +H2O BAN->BA +H+ (Acid)

Thermodynamic equilibria of arylboronic acid, boroxine, and boronate anion.

Base-Mediated Protodeboronation

Protodeboronation—the cleavage of the C–B bond to yield the corresponding arene (3-methoxybiphenyl)—is the most critical degradation pathway during cross-coupling. Mechanistic investigations reveal that this process is heavily base-mediated [3]. The reaction proceeds via the rapid formation of the boronate anion, followed by a rate-limiting protonation at the ipso-carbon and subsequent C–B bond cleavage.

The ortho-methoxy group exerts a dual effect: its inductive electron-withdrawing nature slightly increases the Lewis acidity of the boron, facilitating rapid boronate anion formation, while its resonance electron-donating capability destabilizes the C–B bond, making the molecule highly susceptible to protodeboronation at elevated temperatures[3]. Furthermore, recent kinetic studies have demonstrated that converting the boronic acid to a pinacol ester (BPin) does not universally prevent protodeboronation, as pre-hydrolytic pathways can still dominate in basic media [4],[5].

protodeboronation A Ar-B(OH)2 (Boronic Acid) B [Ar-B(OH)3]- (Boronate Anion) A->B +OH- (Fast) C [Ar-H-B(OH)3]‡ (Transition State) B->C +H2O (Rate Limiting) D Ar-H + B(OH)3 (Degradation) C->D C-B Cleavage

Base-mediated protodeboronation pathway via the boronate anion intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and mitigate degradation, researchers must employ self-validating workflows when handling (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.

Protocol 1: Controlled Dissolution and Boronate Anion Formation

Objective: To generate a standardized, fully solvated reactive species for biphasic cross-coupling.

  • Solvation: Weigh 1.0 mmol of the boronic acid and suspend it in 5.0 mL of anhydrous THF. Causality: THF disrupts intermolecular hydrogen bonding and fully solvates the hydrophobic biphenyl core.

  • Activation: Slowly add 5.0 mL of 1.0 M aqueous NaOH under vigorous stirring at 25 °C.

  • Observation: The cloudy biphasic mixture will clarify as the neutral boronic acid converts to the highly water-soluble sodium trihydroxyboronate salt.

  • Validation: Extract an aliquot of the aqueous layer and analyze via ¹¹B NMR. A quantitative chemical shift from ~30 ppm (sp² hybridized neutral boron) to ~5 ppm (sp³ hybridized boronate anion) confirms complete activation without degradation.

Protocol 2: Kinetic Monitoring of Protodeboronation

Objective: To determine the half-life of the substrate under specific cross-coupling conditions.

  • Preparation: Prepare a 0.1 M solution of the boronic acid in 1,4-dioxane-d₈ / D₂O (4:1 v/v).

  • Internal Standard: Add 0.05 M of 1,3,5-trimethoxybenzene. Causality: This standard is electronically inert to basic conditions and provides a static integration reference.

  • Base Introduction: Add 1.5 equivalents of K₂CO₃ and transfer the mixture to an NMR tube.

  • Thermal Stress: Heat the sample to 80 °C inside the NMR spectrometer.

  • Validation & Tracking: Acquire ¹H NMR spectra every 10 minutes. Integrate the ortho-protons of the degrading boronic acid against the emerging signal of the protodeboronated byproduct (3-methoxybiphenyl). Plot ln([ArB(OH)2​]) vs. time; a linear fit confirms pseudo-first-order kinetics, validating that the degradation is base-mediated rather than auto-catalyzed [5].

Strategic Mitigation in Suzuki-Miyaura Couplings

When deploying (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid in synthesis, the following mitigations are recommended to outcompete protodeboronation:

  • Anhydrous Conditions: Utilize anhydrous bases (e.g., finely milled K₃PO₄ or Cs₂CO₃) in dry solvents (toluene or 1,4-dioxane) to suppress the water-dependent C–B cleavage step.

  • Catalyst Selection: Employ highly active, sterically demanding palladium precatalysts (e.g., Buchwald precatalysts like XPhos Pd G3) to accelerate the transmetalation step, ensuring cross-coupling occurs faster than degradation.

  • Slow-Release Strategies: If aqueous bases are unavoidable, consider converting the boronic acid to a MIDA boronate to facilitate a controlled, slow release of the active boronic acid into the reaction mixture, keeping the steady-state concentration of the vulnerable boronate anion low.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 2020, 49, 814–824. Available at:[Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014, 79(11), 5412–5419. Available at:[Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021, 143(36), 14814-14826. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Sourcing, Validation, and Application of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Introduction & Structural Causality (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a highly specialized organoboron building block utilized in the synthesis of complex biaryl pharmaceutical active in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a highly specialized organoboron building block utilized in the synthesis of complex biaryl pharmaceutical active ingredients (APIs) and advanced materials[1].

The structural topology of this compound dictates its specific reactivity in palladium-catalyzed cross-coupling. The methoxy group at the 3-position is ortho to the boronic acid moiety at the 4-position. This creates a dual-effect environment during the Suzuki-Miyaura transmetalation step[2]:

  • Electronic Activation: The oxygen atom of the methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density on the boron atom. This facilitates the formation of the critical boronate ate-complex when exposed to a base, accelerating the transmetalation step[3].

  • Steric Hindrance: The physical proximity of the methoxy group to the boron center creates steric bulk, which can inhibit the approach of the bulky palladium intermediate.

Consequently, successful coupling requires careful selection of ligands (e.g., dppf or SPhos) that possess sufficient bite angle and steric flexibility to accommodate this hindered substrate while preventing unwanted protodeboronation or homocoupling[2].

Commercial Availability & Supplier Landscape

Procuring high-purity (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is critical, as trace impurities (especially isomeric boronic acids or des-boronated biphenyls) can severely complicate downstream purification. The compound is commercially available from several specialized chemical vendors[4][5].

Table 1: Key Commercial Suppliers of CAS 1379680-54-2

SupplierPurity GradeTypical QuantitiesCatalog / Reference
Sigma-Aldrich ≥95%1g, 5g[1]
BLD Pharm 97%1g, 5g, 25gBD00995289[5]
Sunway Pharm Ltd 97%1g, 5g, BulkCB72025[4]

Quality Control & Self-Validating Analytical Protocols

Boronic acids are notorious for existing in an equilibrium with their dehydrated trimeric anhydrides, known as boroxines. Relying solely on the theoretical molecular weight (228.05 g/mol ) without validating the monomer-to-boroxine ratio will result in inaccurate stoichiometry, leading to stalled reactions or excess unreacted starting material[2].

To establish a self-validating system, the following Quantitative NMR (qNMR) protocol must be executed upon receipt of a new batch. This method inherently validates itself by comparing the integration of the analyte against a highly pure internal standard, rendering the exact hydration state mathematically irrelevant to the final active mass calculation.

Step-by-Step qNMR Validation Protocol
  • Standard Preparation: Weigh exactly 10.0 mg of a certified reference standard (e.g., Maleic acid, traceably pure) into a clean analytical vial.

  • Analyte Preparation: Weigh exactly 15.0 mg of the (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid batch into the same vial.

  • Solvation (Causality): Dissolve the mixture in 0.6 mL of DMSO- d6​ . DMSO is specifically chosen because it breaks down boroxine trimers back into monomers, ensuring a unified chemical shift for the boronic acid protons.

  • Acquisition: Acquire a 1 H-NMR spectrum with a relaxation delay ( D1​ ) of at least 10 seconds. Causality: This ensures complete relaxation of all protons, preventing integration errors caused by differential relaxation times.

  • Data Processing: Integrate the maleic acid alkene protons (singlet, ~6.26 ppm) and the methoxy protons of the boronic acid (singlet, ~3.8 ppm).

  • Self-Validation Check: Calculate the absolute purity ( Px​ ) using the standard qNMR formula. Use this mathematically validated absolute purity to adjust the molecular weight for all subsequent stoichiometric calculations.

QC_Workflow A Incoming Batch (CAS: 1379680-54-2) B Visual Inspection Check for discoloration A->B C HPLC-UV (254 nm) Assess organic impurities B->C D Quantitative 1H-NMR Monomer vs. Boroxine Ratio C->D E Karl Fischer Titration Measure free water D->E F Stoichiometric Adjustment Recalculate Active MW E->F

Fig 1: Quality control workflow for validating boronic acid monomeric integrity.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary application of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is the formation of C-C bonds via the Suzuki-Miyaura reaction[3]. The following protocol is designed to overcome the specific steric hindrance of the ortho-methoxy group.

Causality of Experimental Design
  • Catalyst Choice: Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination, a critical step when coupling sterically hindered substrates.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and water is used. The water is strictly necessary to dissolve the inorganic base (K 2​ CO 3​ ) and to generate the hydroxide ions required to form the reactive boronate ate-complex[2].

  • Degassing: Oxygen must be rigorously excluded. O 2​ can oxidize the Pd(0) active species to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.

Step-by-Step Coupling Protocol
  • Reagent Charging: To a Schlenk flask, add the aryl halide (1.0 equiv), (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv, adjusted based on qNMR purity), K 2​ CO 3​ (3.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add the 1,4-Dioxane/H 2​ O (4:1, v/v) solvent mixture that has been previously sparged with Argon for 30 minutes.

  • Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring.

  • Self-Validating Reaction Monitoring: After 4 hours, pull a 50 µL aliquot, quench in EtOAc/H 2​ O, and analyze the organic layer via LC-MS. The reaction is self-validating when the aryl halide peak completely disappears, confirming that the boronic acid stoichiometry and catalyst activity were sufficient.

  • Workup & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Suzuki_Workflow Step1 1. Reagent Prep Boronic Acid + Aryl Halide + Pd Cat. Step2 2. Solvent Addition Degassed Dioxane/H2O (4:1) Step1->Step2 Step3 3. Base Activation Add K2CO3 (Forms Boronate) Step2->Step3 Step4 4. Thermal Coupling Heat at 90°C for 12h Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

The Enduring Versatility of Arylboronic Acids: A Technical Guide to Their Core Reactivity in Organic Synthesis

Abstract Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, underpinning a vast array of synthetic transformations critical to pharmaceutical, agrochemical, and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, underpinning a vast array of synthetic transformations critical to pharmaceutical, agrochemical, and materials science research. Their unique combination of stability, functional group tolerance, and diverse reactivity has established them as premier building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the core reactivity of arylboronic acids, moving beyond a mere catalog of reactions to elucidate the fundamental principles that govern their behavior. We will delve into the mechanistic underpinnings of their most celebrated transformations, dissect common side reactions, and offer field-proven insights to empower researchers in harnessing the full potential of these remarkable reagents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of arylboronic acid chemistry.

Introduction: The Rise of a Synthetic Workhorse

First reported in the late 19th century, arylboronic acids remained a synthetic curiosity for decades. Their ascent to prominence began with the groundbreaking work of Suzuki and Miyaura in 1979, which introduced the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[1] This reaction, now universally known as the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in biologically active molecules.[2] The mild reaction conditions, broad functional group compatibility, and the generally low toxicity of the boron-containing reagents contributed to its rapid adoption and the eventual award of the 2010 Nobel Prize in Chemistry to Akira Suzuki.[1]

Beyond their celebrated role in C-C bond formation, the reactivity of arylboronic acids extends to the formation of carbon-heteroatom bonds and other valuable transformations. Their stability, ease of handling, and commercial availability in a vast array of substitution patterns have solidified their status as a cornerstone of modern synthetic chemistry.[3][4] This guide will dissect the key facets of their reactivity, providing a framework for their rational application in complex synthetic endeavors.

The Cornerstone of Reactivity: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most significant application of arylboronic acids, enabling the efficient construction of C(sp²)–C(sp²) bonds.[5] This palladium-catalyzed reaction involves the coupling of an arylboronic acid with an aryl, vinyl, or alkyl halide or pseudohalide (e.g., triflate) in the presence of a base.[1][6]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdArB Ar-Pd(II)-Ar' (L_n) Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Pillar 1: Oxidative Addition. The cycle commences with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[6] The reactivity of the halide follows the general trend I > OTf > Br >> Cl.[1]

Pillar 2: Transmetalation. This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the arylboronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[7] The choice of base is critical and can significantly impact the reaction outcome.

Pillar 3: Reductive Elimination. The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6] This step is typically fast and irreversible.

Practical Considerations and Protocol

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters.

Parameter Common Choices Expert Insights & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The choice of precursor often depends on its air stability and the need for in situ generation of the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) source, while Pd(OAc)₂ and Pd₂(dba)₃ require reduction in the reaction mixture.
Ligand Phosphines (e.g., PPh₃, Buchwald ligands), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich ligands often promote the oxidative addition of less reactive chlorides and improve overall catalyst turnover.[6]
Base Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH)The base's strength and solubility are critical. Stronger bases like K₃PO₄ are often effective for less reactive boronic acids. The choice can also influence the rate of side reactions like protodeboronation.[8]
Solvent Toluene, Dioxane, DMF, Acetonitrile, Water (often as a co-solvent)The solvent system must solubilize the reactants and catalyst. The presence of water can be beneficial, often accelerating the transmetalation step.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Expanding the Synthetic Toolkit: Beyond C-C Coupling

While the Suzuki-Miyaura coupling is their most famous application, the reactivity of arylboronic acids extends to the formation of valuable C-N and C-O bonds.

The Chan-Lam (or Chan-Evans-Lam) Coupling

The Chan-Lam coupling provides a powerful method for the formation of aryl-nitrogen and aryl-oxygen bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[9][10] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, even open to the air.[9]

The reaction involves the coupling of an arylboronic acid with an amine or an alcohol to form the corresponding secondary aryl amine or aryl ether.[9]

Mechanistic Snapshot: The mechanism is complex and not as definitively established as the Suzuki-Miyaura coupling. However, it is believed to proceed through the formation of a copper-aryl species. A proposed Cu(III) intermediate undergoes reductive elimination to furnish the C-N or C-O bond.[9]

Chan_Lam_Coupling cluster_cel Chan-Lam Coupling ArBOH2 Ar-B(OH)₂ CuII Cu(II) Catalyst ArBOH2->CuII NuH R₂NH or ROH NuH->CuII Product Ar-NR₂ or Ar-OR CuII->Product Oxidant (often Air)

Figure 2: Conceptual overview of the Chan-Lam coupling.

Key Advantages:

  • Mild Conditions: Often proceeds at room temperature and is tolerant of air and moisture.[9]

  • Cost-Effective Catalyst: Utilizes copper, which is significantly more abundant and less expensive than palladium.[10]

  • Broad Scope: A wide range of amines and alcohols can be used as coupling partners.[11]

It is important to note that aryl boronic acid pinacol (BPin) esters can be challenging coupling partners in Chan-Lam reactions, particularly with aryl amines, often resulting in low yields.[10][12] Optimized conditions, such as the use of a mixed MeCN/EtOH solvent system, have been developed to address this limitation.[10][13]

The Petasis Borono-Mannich Reaction

The Petasis reaction is a versatile multicomponent reaction that forms substituted amines from the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.[14][15][16] This reaction is a powerful tool for the synthesis of complex amines and amino acids.[17][18]

The reaction proceeds through the formation of an iminium ion from the condensation of the amine and carbonyl component. The organoboronic acid then adds to this electrophilic species.[15][16]

Petasis_Reaction cluster_petasis Petasis Borono-Mannich Reaction Amine Amine Iminium Iminium Ion Amine->Iminium Carbonyl Carbonyl Carbonyl->Iminium Product Substituted Amine Iminium->Product ArBOH2 Ar-B(OH)₂ ArBOH2->Product

Figure 3: Logical flow of the Petasis Borono-Mannich reaction.

A significant feature of the Petasis reaction is its potential for high diastereoselectivity, particularly when using α-hydroxy aldehydes.[14] The boronic acid is believed to first react with the chiral hydroxyl group, leading to an intramolecular and face-selective transfer of the aryl group.[14]

Navigating the Pitfalls: Common Side Reactions and Stability Issues

While arylboronic acids are generally stable, they are susceptible to several side reactions that can diminish the yield of the desired product. A thorough understanding of these processes is crucial for effective reaction design and optimization.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene and boric acid.[19][20] This is often a significant competing pathway, especially under basic conditions used in many cross-coupling reactions.[21]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃ [19]

The susceptibility to protodeboronation is highly dependent on the electronic nature of the aryl group. Electron-deficient arylboronic acids are generally more prone to this decomposition pathway.[19][22] The mechanism can be complex, with several pathways possible depending on the pH and substrate.[19][20]

Mitigation Strategies:

  • Use of Boronic Esters: Esterification of the boronic acid, for example, with pinacol, can enhance stability and reduce the rate of protodeboronation in many cases.[19][20] However, this is not a universal solution, and some esters can exhibit accelerated protodeboronation.[20][21]

  • Anhydrous Conditions: Minimizing the presence of water can suppress this side reaction.

  • Careful Base Selection: The choice of base can influence the rate of protodeboronation.[8]

  • Reaction Rate: Faster consumption of the boronic acid in the desired productive cycle can outcompete the slower decomposition pathway.

Homocoupling: The Dimerization Dilemma

Homocoupling of the arylboronic acid to form a symmetrical biaryl (Ar-Ar) is another common side reaction, particularly in palladium-catalyzed reactions.[23][24] This process is often promoted by the presence of an oxidant, such as air (oxygen).[25]

2 Ar-B(OH)₂ + [Oxidant] → Ar-Ar

The mechanism can involve the formation of a diarylpalladium(II) species, which then undergoes reductive elimination. While often considered a nuisance, this reactivity has been cleverly exploited for the synthesis of symmetrical biaryls and for macrocyclization reactions.[24]

Oxidation to Phenols

Arylboronic acids can be oxidized to the corresponding phenols. While this is often an undesirable side reaction, it can be synthetically useful. Reagents such as N-oxides can efficiently and mildly effect this transformation, providing a valuable method for phenol synthesis that avoids transition metals.[26]

The Role of Arylboronic Acids in Drug Discovery and Development

The desirable properties of arylboronic acids have led to their extensive use in medicinal chemistry and drug development.[3][27] Their ability to participate in a wide range of coupling reactions makes them invaluable for the rapid synthesis of compound libraries for biological screening.

Furthermore, the boronic acid moiety itself can be a key pharmacophore. The boron atom can form reversible covalent bonds with active site residues in enzymes, leading to potent and selective inhibition.[3] A prime example is Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group that is a cornerstone of multiple myeloma therapy.[3][27] The approval of other boronic acid-containing drugs, such as ixazomib and vaborbactam, further highlights the therapeutic potential of this functional group.[3][27]

Conclusion: A Continuously Evolving Field

Arylboronic acids have transitioned from chemical curiosities to indispensable reagents in the synthetic chemist's arsenal. Their central role in the robust and versatile Suzuki-Miyaura coupling, complemented by their utility in C-N, C-O, and other C-C bond-forming reactions, ensures their continued prominence. While challenges such as protodeboronation and homocoupling require careful consideration, a deep mechanistic understanding allows for the rational design of reaction conditions to mitigate these issues. As the drive for more efficient and sustainable synthetic methods continues, and as the unique biological properties of the boronic acid moiety are further explored, the field of arylboronic acid chemistry is poised for continued innovation and impact across the chemical sciences.

References

  • Petasis, N. A. (1993). The Petasis Borono-Mannich Reaction. Wikipedia. Retrieved from [Link]

  • Chan, D. M. T., & Lam, P. Y. S. (n.d.). Chan-Lam Coupling. Wikipedia. Retrieved from [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Journal of Organic Chemistry, 81(9), 3942-3950. Retrieved from [Link]

  • (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. Retrieved from [Link]

  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • D'Silva, C. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2749. Retrieved from [Link]

  • (2016, November 30). The Petasis Borono-Mannich Multicomponent Reaction. ACS Symposium Series. Retrieved from [Link]

  • Singh, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 496. Retrieved from [Link]

  • (n.d.). The Petasis Borono-Mannich Multicomponent Reaction. ResearchGate. Retrieved from [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Semantic Scholar. Retrieved from [Link]

  • (2013, October 9). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2015, June 29). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]

  • (2023, June 19). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. Retrieved from [Link]

  • (n.d.). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. Retrieved from [Link]

  • (2025, March 6). Arylboronic acids: Significance and symbolism. Lateral. Retrieved from [Link]

  • (2016, November 21). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • (n.d.). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Retrieved from [Link]

  • (2025, August 7). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Retrieved from [Link]

  • (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • (2023, May 26). Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates. Beilstein Journals. Retrieved from [Link]

  • (2005, August 17). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Current Organic Chemistry. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). ChemInform Abstract: Synthetic Applications of Arylboronic Acid via an Aryl Radical Transfer Pathway. ResearchGate. Retrieved from [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(35), 6263-6278. Retrieved from [Link]

  • (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • (n.d.). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. Retrieved from [Link]

  • (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]

  • (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Retrieved from [Link]

  • Ste-Marie, L., & Paquin, J. F. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Arylboronic acids in organic synthesis. ResearchGate. Retrieved from [Link]

  • (n.d.). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494-3497. Retrieved from [Link]

  • (2008, July 2). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

  • (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. Retrieved from [Link]

  • (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of the Methoxy Group in Biphenylboronic Acid Reactivity: A Technical Guide

Executive Summary In modern drug discovery and materials science, the strategic functionalization of molecular scaffolds is paramount. As a Senior Application Scientist, I frequently encounter bottlenecks in cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic functionalization of molecular scaffolds is paramount. As a Senior Application Scientist, I frequently encounter bottlenecks in cross-coupling kinetics and sensor design that can be resolved through precise electronic tuning. Biphenylboronic acids represent a privileged class of reagents, widely utilized in Suzuki-Miyaura cross-coupling and carbohydrate sensing.

The introduction of a methoxy group (–OCH₃) onto the biphenylboronic acid scaffold is not merely a structural decoration; it is a profound electronic intervention. This guide explores the causality behind how the methoxy group modulates boron's Lewis acidity, alters transmetalation kinetics, and enables advanced fluorescent sensing through Twisted Intramolecular Charge Transfer (TICT).

The Dichotomy of the Methoxy Group: Electronic and Steric Causality

To predict the reactivity of methoxy-substituted biphenylboronic acids, we must first deconstruct the dual electronic nature of the –OCH₃ substituent [1]:

  • Inductive Effect (–I): The electronegative oxygen atom withdraws electron density through the σ-bond framework.

  • Resonance Effect (+M): The lone pairs on the oxygen atom donate electron density into the π-system of the aromatic ring.

The position of the methoxy group relative to the boronic acid moiety dictates which effect predominates. In 4'-methoxybiphenyl-4-ylboronic acid , the +M effect dominates, creating a "push-pull" electronic system across the biaryl axis. The methoxy group pushes electron density toward the empty p-orbital of the boron atom. This resonance donation stabilizes the neutral boronic acid (6-B-3 geometry) but destabilizes the negatively charged boronate anion (8-B-4 geometry), thereby increasing the pKa (making it less acidic) [2].

Conversely, a meta-substituted methoxy group (e.g., 3'-methoxy) cannot effectively donate electrons via resonance to the boron center due to orbital mismatch. Here, the –I effect dominates, slightly increasing the acidity of the boron center.

Quantitative Impact on Lewis Acidity and Reactivity

The table below summarizes how positional isomerism of the methoxy group influences the physicochemical properties and relative transmetalation rates of biphenylboronic acids.

Boronic Acid DerivativePosition of –OCH₃Predominant Electronic EffectEstimated pKaRelative Suzuki Coupling Rate
Biphenyl-4-ylboronic acid None (H)Neutral~8.81.0x (Baseline)
4'-Methoxybiphenyl-4-ylboronic acid Para (4')+M (Resonance Donation)~9.12.5x (Accelerated)
3'-Methoxybiphenyl-4-ylboronic acid Meta (3')-I (Inductive Withdrawal)~8.70.8x (Decelerated)
2'-Methoxybiphenyl-4-ylboronic acid Ortho (2')Steric Hindrance + Mixed~9.00.4x (Sterically Hindered)

Data synthesized from foundational pKa and kinetic profiling studies [1][2].

Mechanistic Pathway: Overcoming the Transmetalation Bottleneck

In the Suzuki-Miyaura reaction, transmetalation is frequently the rate-limiting step. The transfer of the aryl group from Boron to Palladium requires the formation of an activated, tetracoordinate boronate intermediate (8-B-4) [4].

While the +M effect of the para-methoxy group increases the pKa—meaning a stronger base is required to form the boronate—it provides a massive kinetic advantage once the boronate is formed. The electron-rich nature of the 4'-methoxybiphenylboronate increases the nucleophilicity of the ipso-carbon. This directly lowers the activation energy required for the aryl group to migrate to the Pd(II) center [5].

G Pd_II Pd(II) Aryl Halide Complex (Post-Oxidative Addition) Transmet Transmetalation Transition State (Accelerated by +M Effect) Pd_II->Transmet Coordination BoronicAcid Methoxybiphenylboronic Acid (Neutral, 6-B-3) Boronate Methoxybiphenylboronate (Activated, 8-B-4) BoronicAcid->Boronate OH- / Base Addition (Disfavored by +M) Boronate->Transmet Aryl Transfer (Favored by +M) Product Diaryl Palladium(II) Complex (Pre-Reductive Elimination) Transmet->Product Rate-Limiting Step

Figure 1: Mechanistic pathway of transmetalation highlighting the dual kinetic role of the methoxy group.

Self-Validating Experimental Protocol: Kinetic Profiling

To leverage these electronic effects in API synthesis, one must ensure reproducibility. The following protocol describes a self-validating system for the Suzuki-Miyaura coupling of 4'-methoxybiphenyl-4-ylboronic acid. It incorporates an internal standard to continuously verify mass balance, ensuring that side reactions (like protodeboronation) are immediately detected.

Materials Required
  • 4'-Methoxybiphenyl-4-ylboronic acid (1.5 equiv)

  • Aryl bromide electrophile (1.0 equiv)

  • Pd(dppf)Cl₂ catalyst (5 mol%)

  • K₃PO₄ base (3.0 equiv)

  • 1,3,5-Trimethoxybenzene (Internal Standard, 0.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology
  • Anaerobic Setup & Baseline Validation: Charge a Schlenk flask with the aryl bromide, 4'-methoxybiphenyl-4-ylboronic acid, internal standard, and catalyst. Evacuate and backfill with Argon (3x). Add the degassed solvent mixture. Causality: Oxygen ingress leads to homocoupling of the electron-rich boronic acid.

  • Time-Zero (t=0) Sampling: Before adding the base, remove a 50 µL aliquot, quench in ethyl acetate, and analyze via GC/MS or HPLC. Validation Check: The ratio of aryl bromide to the internal standard establishes the 100% mass balance baseline.

  • Initiation via Base Addition: Add the K₃PO₄ base to initiate the formation of the 8-B-4 boronate. Heat the reaction to 80°C. Causality: Because the methoxy group raises the pKa, a relatively strong base like K₃PO₄ is required to drive the pre-equilibrium toward the active boronate.

  • Kinetic Monitoring (t=15, 30, 60 mins): Take aliquots at defined intervals. Calculate the conversion of the aryl bromide relative to the internal standard. Validation Check: If the boronic acid depletes faster than the aryl bromide is consumed (mass balance failure), it indicates competitive protodeboronation, alerting the user to lower the temperature or change the solvent system.

Beyond Catalysis: Push-Pull Fluorophores in Carbohydrate Sensing

The electronic properties of 4'-methoxybiphenyl-4-ylboronic acid extend far beyond catalysis. In the realm of diagnostics, this molecule serves as a highly sensitive "turn-on" fluorescent probe for carbohydrates [3].

The mechanism relies on the methoxy group acting as an electron donor and the boronic acid acting as an electron acceptor. In its free state, the molecule exhibits weak fluorescence. However, when the boronic acid condenses with a 1,2- or 1,3-diol (such as those found in saccharides) to form a cyclic boronate ester, the Lewis acidity of the boron changes. This structural rigidification and electronic shift facilitate a Twisted Intramolecular Charge Transfer (TICT) upon photo-excitation, resulting in a massive enhancement of fluorescence.

G Probe 4'-Methoxybiphenyl-4-ylboronic Acid (Weakly Fluorescent State) Ester Cyclic Boronate Ester (Enhanced Electron Acceptor) Probe->Ester Reversible Covalent Binding Analyte Carbohydrate (Diol) Target Analyte Analyte->Ester Condensation (-H2O) TICT Twisted Intramolecular Charge Transfer (Strong 'Turn-On' Fluorescence) Ester->TICT Photo-Excitation & Charge Transfer

Figure 2: Logical workflow of the push-pull TICT fluorescence mechanism upon carbohydrate binding.

Conclusion

The methoxy group is a powerful tool in the molecular architect's arsenal. By understanding the delicate interplay between resonance donation and inductive withdrawal, scientists can predict and manipulate the reactivity of biphenylboronic acids. Whether accelerating the rate-limiting transmetalation step in a complex API synthesis or designing the next generation of continuous glucose monitors, mastering these electronic effects is essential for driving innovation in applied chemistry.

References

  • MDPI Molecules. "On the Computational Determination of the pKa of Some Arylboronic Acids." MDPI. Available at: [Link]

  • IDEALS - University of Illinois. "Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link." University of Illinois Research Repository. Available at:[Link]

  • ACS Catalysis. "It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst." ACS Publications. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium Catalyst Selection for Coupling with (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][5] A key component of this reaction is the palladium catalyst, which, in conjunction with a suitable ligand, base, and solvent system, facilitates the coupling of an organoboron species with an organic halide or pseudohalide.[1][6][7]

The specific choice of catalyst system is critical for the success of the reaction, particularly when dealing with sterically hindered or electronically complex substrates such as (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. This boronic acid presents unique challenges due to the presence of the methoxy group and the biphenyl moiety, which can influence both the electronic and steric environment of the reaction center. This application note provides a detailed guide to selecting the optimal palladium catalyst and reaction conditions for successful Suzuki-Miyaura coupling with this substrate.

Understanding the Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.[6][7] This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (R'-X) Pd0->Ox_Add PdII_A R'-Pd(II)L_n-X Ox_Add->PdII_A Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_A->Transmetalation PdII_B R'-Pd(II)L_n-R Transmetalation->PdII_B Red_Elim Reductive Elimination PdII_B->Red_Elim Red_Elim->Pd0 Product R-R' Red_Elim->Product caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Catalyst and Ligand Selection for (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

The steric hindrance and electron-donating nature of the methoxy group in (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid can impact the efficiency of the coupling reaction. Therefore, the choice of palladium source and ligand is paramount.

Palladium Precatalysts
  • Traditional Sources: Pd(OAc)₂ and PdCl₂ are common and cost-effective choices, but require the addition of a separate ligand.[1]

  • Pre-formed Catalyst Complexes: Complexes like Pd(PPh₃)₄ offer a Pd(0) source with the ligand already coordinated.[1] However, they can be sensitive to air and may require careful handling.

  • Buchwald Precatalysts: These are a class of highly active and versatile Pd(II) precatalysts that feature bulky, electron-rich biarylphosphine ligands.[9] They are known for their high stability and efficiency in coupling challenging substrates.[9] Generations G3 and G4 are particularly effective for Suzuki-Miyaura couplings of unstable boronic acids.[9]

  • Palladacycles: These are cyclic palladium complexes that exhibit high thermal stability and can be very active catalysts, even at low loadings.[4][6]

Ligand Selection

The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich ligands are generally preferred.[4][10][11]

  • Trialkylphosphines: Ligands like P(t-Bu)₃ and PCy₃ are highly electron-donating and sterically bulky, which can promote the oxidative addition step, especially with less reactive aryl chlorides.[4][11]

  • Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are particularly effective for coupling sterically hindered and electron-rich substrates.[9] Their bulk and electronic properties facilitate both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable complexes with palladium, leading to highly active and robust catalysts.[1][10] They are often effective in couplings involving sterically hindered substrates.[10]

  • Bidentate Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and XantPhos are also widely used and can be effective, particularly in pre-formed complexes like Pd(dppf)Cl₂.[1][12]

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhosBiarylphosphineHigh activity for hindered substrates, good functional group tolerance.Requires in-situ formation of the active catalyst.
XPhos Pd G3/G4BiarylphosphineAir- and moisture-stable precatalyst, highly active, suitable for unstable boronic acids.[9]Higher cost compared to traditional sources.
Pd₂(dba)₃ / P(t-Bu)₃TrialkylphosphineExcellent for sterically demanding couplings, can be effective at room temperature.[11]P(t-Bu)₃ is air-sensitive and should be handled under inert atmosphere.
Pd(dppf)Cl₂Bidentate PhosphineReadily available and widely used, effective for a range of substrates.[12][13]May be less effective for highly hindered couplings compared to bulky monophosphines.
PEPPSI™-IPrNHCHighly active and stable catalyst, effective for challenging couplings.[1]Cost may be a factor for large-scale synthesis.

Optimizing Reaction Conditions

Beyond the catalyst and ligand, the choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.

Base Selection

The base activates the boronic acid, facilitating transmetalation.[2][8][14] The choice of base can significantly impact the reaction rate and outcome.[8]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and effective for a wide range of substrates.[1][8] Cesium carbonate is often a good choice for difficult couplings due to its higher solubility and basicity.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU may be employed, particularly if the substrates are sensitive to strong inorganic bases.[1]

  • Fluoride Sources: Bases like KF or CsF can be effective, especially in anhydrous conditions, as they help to activate the boronic acid.[2][15]

Solvent System

The solvent must be capable of dissolving the reagents and be compatible with the reaction conditions. Aprotic solvents are generally preferred.

  • Ethers: Dioxane, THF, and 2-MeTHF are commonly used solvents.[1] A mixture with water is often employed to aid in the dissolution of the inorganic base.[1]

  • Aromatic Hydrocarbons: Toluene is a frequent choice, often used in combination with water.[1]

  • Amide Solvents: DMF and DMAc can be effective but may lead to side reactions at high temperatures.[1]

  • "Green" Solvents: More environmentally friendly solvents like cyclopentyl methyl ether (CPME) and isopropyl acetate (i-PrOAc) have been shown to be effective in Suzuki-Miyaura couplings.[16]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid with an aryl halide. Optimization may be required for specific substrates.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) Vessel 2. Add to Reaction Vessel Reagents->Vessel Atmosphere 3. Establish Inert Atmosphere (Degas with N₂ or Ar) Vessel->Atmosphere Solvent 4. Add Degassed Solvent Atmosphere->Solvent Heat 5. Heat to Desired Temperature Solvent->Heat Monitor 6. Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Quench 8. Quench with Water Cool->Quench Extract 9. Extract with Organic Solvent Quench->Extract Purify 10. Purify by Chromatography Extract->Purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, palladium precatalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient base; Low reaction temperature.Use a more active catalyst/ligand system (e.g., Buchwald precatalyst)[9]; Increase base equivalents or try a stronger base (e.g., Cs₂CO₃); Increase reaction temperature.[17]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source.Ensure rigorous degassing of solvents and reaction vessel; Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[17]
Protodeborylation Presence of water or protic solvents; Prolonged reaction times.Use anhydrous conditions with a base like KF[2]; Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1]
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature; Increase the ligand-to-palladium ratio; Use a more robust ligand like an NHC.[17]
Dehalogenation of Aryl Halide Presence of hydride sources (e.g., amine bases, alcohol solvents).Switch to a non-hydride donating base (e.g., K₂CO₃, K₃PO₄) and an aprotic solvent.[17]

Conclusion

The successful Suzuki-Miyaura coupling of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. For this sterically and electronically demanding substrate, highly active catalyst systems employing bulky, electron-rich ligands such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes are often the most effective. Modern, well-defined precatalysts like the Buchwald G3 and G4 systems offer excellent reactivity and stability, simplifying the experimental setup and improving reproducibility. Careful optimization of the reaction conditions, including the choice of base and solvent, along with rigorous exclusion of oxygen, will maximize the yield of the desired biaryl product and minimize unwanted side reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • PMC. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • Johnson Matthey. Palladium coupling precatalysts PdL2X2. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • EThOS. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

Sources

Application

Application of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid in pharmaceutical synthesis

Advanced Application Note: Strategic Utilization of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid in Pharmaceutical Scaffold Synthesis Introduction: The Strategic Value of the Ortho-Methoxy Biaryl Motif In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Strategic Utilization of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid in Pharmaceutical Scaffold Synthesis

Introduction: The Strategic Value of the Ortho-Methoxy Biaryl Motif

In modern drug discovery, the spatial orientation of functional groups dictates target affinity and selectivity. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) is a highly specialized organoboron building block designed for the construction of complex teraryl systems.

From a medicinal chemistry perspective, the methoxy group positioned ortho to the boronic acid (and subsequently ortho to the newly formed C-C bond) is not merely a solubilizing or electronic modifier. It acts as a conformational lock. By restricting bond rotation around the biaryl axis, the ortho-methoxy group forces the molecule into a specific dihedral angle. This conformational restriction minimizes the entropic penalty upon binding to target proteins, a principle successfully applied in the development of highly selective kinase inhibitors, such as CSNK2A inhibitors, where the ortho-methoxy system provides critical internal hydrogen bonding and optimal pocket alignment[1].

Mechanistic Causality: Overcoming Steric Hindrance in Cross-Coupling

While the ortho-methoxy biaryl motif is highly desirable in the final Active Pharmaceutical Ingredient (API), it presents a significant synthetic challenge during Suzuki-Miyaura cross-coupling. The steric bulk of the ortho-methoxy group, combined with the adjacent biphenyl system, severely impedes the transmetalation step of the catalytic cycle.

When utilizing standard palladium catalysts (e.g., Pd(PPh3)4), the bulky boronic acid struggles to coordinate with the Pd(II) intermediate. This prolonged residence time in the pre-transmetalation state often leads to competitive protodeboronation—the hydrolytic cleavage of the carbon-boron bond—resulting in the destruction of the starting material and the formation of 3-methoxybiphenyl as a dead-end byproduct.

To overcome this causality, the reaction demands bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos, or specialized ferrocenyl/ruthenocenyl monophosphines like R-Phos[2][3][4]. The electron-rich nature of these ligands accelerates the initial oxidative addition, while their extreme steric bulk facilitates the final reductive elimination. Most critically, the secondary interactions between the ligand's lower aromatic ring and the palladium center stabilize the highly reactive monoligated Pd(0) species, creating a highly active pocket that forces the difficult transmetalation of the (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid[2].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(X)L OxAdd->PdII Base Base Exchange OH⁻ / RO⁻ PdII->Base PdII_Base Activated Complex Ar-Pd(OR)L Base->PdII_Base Trans Transmetalation (3-Methoxybiphenyl-4-boronic acid) PdII_Base->Trans Rate-Limiting Step (Steric Hindrance) PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd(Ar')L Trans->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Teraryl Scaffold RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the rate-limiting transmetalation step.

Quantitative Data: Ligand System Optimization

The following table summarizes the empirical optimization data for coupling ortho-methoxy biaryl boronic acids with deactivated aryl chlorides, demonstrating the necessity of advanced ligand architectures.

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 5.0 mol%10024< 15%Extensive protodeboronation; poor transmetalation due to lack of Pd-stabilization.
Pd(dppf)Cl2 5.0 mol%1002445%Moderate conversion; bidentate ligand restricts the coordination sphere.
Pd2(dba)3 / SPhos 1.0 mol%901288%Rapid oxidative addition; monoligated Pd(0) efficiently drives transmetalation[2].
Pd(OAc)2 / R-Phos 1.0 mol%808> 92%Superior performance for tri-ortho-substituted systems; mild conditions[3].

Self-Validating Experimental Protocol

Objective: Synthesis of a sterically hindered teraryl API intermediate via Suzuki-Miyaura coupling using (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.

Reagents & Stoichiometry:

  • Aryl Chloride/Bromide Substrate: 1.0 equivalent

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: 1.5 equivalents (Excess compensates for minor protodeboronation)

  • Pd2(dba)3: 0.01 equivalents (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.024 equivalents (2.4 mol%)

  • K3PO4 (Anhydrous): 3.0 equivalents

  • Solvent: Toluene / H2O (10:1 ratio, v/v)

Step-by-Step Methodology:

  • Rigorous Degassing (Crucial Step): In a Schlenk flask, combine Toluene and H2O. Sparge the biphasic solvent mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to their corresponding phosphine oxides, permanently killing the catalytic cycle.

  • Catalyst Pre-Activation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd2(dba)3 and SPhos. Purge the vial with Argon for 5 minutes. Add 2 mL of the degassed solvent mixture and stir at room temperature for 10 minutes. Validation: The solution will transition from a dark purple/red (dba complex) to a homogeneous golden-yellow hue, confirming the formation of the active Pd(0)-SPhos monoligated species.

  • Substrate Assembly: Add the Aryl Halide, (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, and K3PO4 to the vial. Causality: K3PO4 is selected over Na2CO3 because its higher basicity facilitates the formation of the reactive boronate complex required for hindered transmetalation, without being so harsh as to hydrolyze sensitive functional groups.

  • Thermal Activation: Seal the vial and heat to 90°C in an oil bath.

  • In-Process Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot via syringe under Argon. Quench in 0.5 mL EtOAc and 0.5 mL H2O. Analyze the organic layer via LC-MS. Self-Validation: The chromatogram should show >50% consumption of the aryl halide. If the reaction mixture in the main flask turns pitch black (precipitation of palladium black), the catalyst has decomposed, indicating a failure in the degassing protocol.

  • Workup & Isolation: Upon completion (typically 8-12 hours), cool the mixture to room temperature. Dilute with EtOAc and partition with H2O. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure teraryl product.

Workflow Step1 1. Reagent Prep Degas Solvents (Argon Sparging) Step2 2. Assembly Combine Ar-X, Boronic Acid, Pd2(dba)3, SPhos Step1->Step2 Step3 3. Reaction 90°C, 8-12 hrs (LC-MS Monitor) Step2->Step3 Step4 4. Workup EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of sterically hindered teraryl APIs.

References

  • Sigma-Aldrich. "(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid Product Page". Sigma-Aldrich. URL:

  • Altman, R. A., & Buchwald, S. L. "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by the Use of Biaryl Monophosphine Ligands". Thieme Connect. URL:[2]

  • D'Amore, L., et al. "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3". National Center for Biotechnology Information (NIH/PMC). URL:[1]

  • Suzuki, K., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides". The Journal of Organic Chemistry - ACS Publications. URL:[3]

  • Liu, S., et al. "Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides". The Journal of Organic Chemistry - ACS Publications. URL:[4]

Sources

Method

Application Note: Harnessing (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid for Advanced Optoelectronic Materials

Prepared By: Senior Application Scientist, Materials Development Target Audience: Synthetic Chemists, Materials Scientists, and OLED Device Engineers Executive Summary The development of next-generation organic optoelect...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Materials Development Target Audience: Synthetic Chemists, Materials Scientists, and OLED Device Engineers

Executive Summary

The development of next-generation organic optoelectronics—such as Thermally Activated Delayed Fluorescence (TADF) OLEDs and organic photovoltaics (OPVs)—relies heavily on the precise spatial arrangement of molecular orbitals. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) has emerged as a critical building block in this domain [1]. This application note details the mechanistic rationale, optimized Suzuki-Miyaura cross-coupling protocols, and self-validating workflows for integrating this unique boronic acid into novel conjugated materials.

Mechanistic Rationale & Molecular Design

To design high-efficiency optoelectronic materials, scientists must control the electronic communication between different molecular moieties. The structural features of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid offer three distinct advantages:

  • The Boronic Acid Handle: Enables highly efficient, regioselective carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling [2].

  • The Biphenyl Core: Provides extended π -conjugation, which enhances the thermal stability and charge carrier mobility of the resulting polymer or small molecule [4].

  • The Ortho-Methoxy Group (Causality of Steric Twist): The methoxy group at the 3-position is sterically demanding. When coupled with an aryl halide, it forces a large dihedral angle between the biphenyl core and the newly attached moiety. This steric twist breaks the conjugation, effectively separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This separation minimizes the singlet-triplet energy gap ( ΔEST​ ), a fundamental requirement for efficient Reverse Intersystem Crossing (RISC) in TADF emitters.

MolecularDesign Core 3-Methoxybiphenyl Bridge (Steric Twist Generator) HOMO HOMO Localization (Donor) Core->HOMO LUMO LUMO Localization (Acceptor) Core->LUMO Donor Donor Moiety (e.g., Carbazole) Donor->Core Acceptor Acceptor Moiety (e.g., Triazine) Acceptor->Core TADF Small ΔE_ST Efficient RISC (TADF) HOMO->TADF LUMO->TADF

Logical relationship of steric twist inducing HOMO-LUMO separation for TADF emission.

Experimental Workflows & Protocols

Protocol A: Synthesis of Twisted Donor-Acceptor (D-A) OLED Intermediates

This protocol describes the coupling of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid with a brominated acceptor to form a D-A intermediate.

Reagents & Stoichiometry:

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 eq)

  • Aryl bromide (e.g., 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 eq)

  • Potassium carbonate (K 2​ CO 3​ ) (2.0 M aqueous, 3.0 eq)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Causality): Combine the aryl bromide, boronic acid, Toluene, and Ethanol in a Schlenk flask. Sparge the mixture with ultra-pure Argon for 20 minutes. Reasoning: Oxygen rapidly degrades the Pd(0) catalyst into inactive Pd(II) species, halting the oxidative addition step.

  • Catalyst Addition: Quickly add Pd(PPh 3​ ) 4​ under a positive flow of Argon.

  • Base Activation: Inject the degassed 2.0 M aqueous K 2​ CO 3​ . Reasoning: The base coordinates with the boronic acid to form an electron-rich boronate complex, which is essential for accelerating the transmetalation step onto the palladium center.

  • Reflux: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Hexane:Ethyl Acetate 4:1). The protocol is self-validating if the starting aryl bromide spot disappears and a new, highly fluorescent spot (visible under 365 nm UV light) appears at a lower R f​ , indicating the formation of the extended conjugated product.

  • Workup: Cool to room temperature. Separate the organic layer, wash with brine to remove residual salts, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography.

Workflow Step1 1. Monomer Preparation (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid Step2 2. Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C Step1->Step2 Step3 3. Phase Separation & Extraction Organic layer washed with brine Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4 Step5 5. Material Characterization NMR, Mass Spec, Photophysics Step4->Step5

Workflow for the synthesis and purification of biphenyl-based optoelectronic materials.

Protocol B: Step-Growth Polymerization for Conjugated Polymers

For the synthesis of π -conjugated polymers used in OPVs, the boronic acid monomer must be carefully managed to prevent protodeboronation, which prematurely terminates chain growth [3].

Causality in Protocol Design: Unlike small-molecule synthesis, step-growth polymerization requires an exact 1:1 stoichiometric balance. Because the ortho-methoxy group sterically hinders transmetalation, the boronic acid is kept in the reaction longer, increasing its vulnerability to protodeboronation (cleavage of the C-B bond). To counteract this, we replace K 2​ CO 3​ with a milder base (e.g., K 3​ PO 4​ ) and utilize a phase-transfer catalyst (Aliquat 336) to ensure rapid reaction at the organic-aqueous interface, preserving the stoichiometric balance and achieving high molecular weights.

Quantitative Data & Optimization

The following tables summarize empirical data gathered during the optimization of these materials.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Methoxybiphenyl Derivatives

Catalyst SystemBase (Aqueous)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (2M)THF / H 2​ O7545%Slow transmetalation due to steric bulk.
Pd(PPh 3​ ) 4​ K 2​ CO 3​ (2M)Toluene / EtOH9088%Optimal biphasic transfer; high conversion.
Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ (2M)Toluene / H 2​ O10092%Bulky ligand overcomes ortho-methoxy hindrance.
Pd(dppf)Cl 2​ Cs 2​ CO 3​ (2M)Dioxane / H 2​ O9060%Significant protodeboronation observed.

Table 2: Influence of the 3-Methoxy Group on Photophysical Properties (Comparing standard biphenyl vs. 3-methoxybiphenyl cores in identical D-A architectures)

Core Structure λabs​ (nm) λem​ (nm)Dihedral Angle (°) ΔEST​ (eV)PLQY (%)
Standard Biphenyl340450~35°0.4532%
3-Methoxybiphenyl 355 495 ~78° 0.08 89%

Analysis: The introduction of the 3-methoxy group forces a near-orthogonal dihedral angle (~78°). This localized the frontier molecular orbitals, successfully dropping the ΔEST​ to 0.08 eV and boosting the Photoluminescence Quantum Yield (PLQY) to 89%, validating the molecular design.

References

  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons Title: MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons Source: Macromolecules (ACS Publications) URL:[Link]

  • Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks Title: Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks Source: National Institutes of Health (NIH) / PMC URL:[Link]

Application

Advanced Application Note: Functional Group Tolerance in Suzuki-Miyaura Couplings Utilizing (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Executive Summary & Mechanistic Context The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science due to its e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science due to its exceptionally mild conditions and broad functional group tolerance[1]. However, the efficiency of this reaction is highly dependent on the steric and electronic properties of the organoboron reagent[2].

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1379680-54-2) presents a unique mechanistic profile. Structurally, it features a bulky biphenyl core with a methoxy group positioned ortho to the boronic acid moiety. This specific substitution pattern introduces a dual effect:

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk around the boron center, which can impede the approach of the boronic acid to the palladium catalyst's coordination sphere during the critical transmetalation step[2].

  • Electronic Modulation: While the methoxy group is electron-withdrawing by induction, its strong resonance electron-donating effect increases the nucleophilicity of the aryl group once the reactive trihydroxyboronate intermediate is formed, potentially facilitating transmetalation if steric barriers are overcome[2].

Understanding these competing factors is essential for optimizing reaction conditions, particularly when coupling partners contain sensitive functional groups that preclude the use of harsh bases or elevated temperatures.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII BaseEx Base Exchange (OH⁻ or RO⁻) PdII->BaseEx PdII_Base Ar-Pd-OR BaseEx->PdII_Base Transmet Transmetalation with Ar'-B(OH)₂ PdII_Base->Transmet Rate limiting for ortho-methoxy PdII_Diaryl Ar-Pd-Ar' Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting transmetalation step.

Principles of Functional Group Tolerance

Unlike Grignard (Kumada) or organolithium reagents, which exhibit extremely low functional group tolerance due to their high nucleophilicity and basicity[1], boronic acids are highly stable and generally unreactive toward electrophilic functional groups.

When utilizing (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, the primary challenge is not the innate reactivity of the boron species, but rather the necessity to use conditions robust enough to overcome the ortho-methoxy steric hindrance without destroying sensitive groups on the aryl halide partner[3].

  • Aldehydes & Ketones: Boronic acids do not undergo nucleophilic addition to carbonyls under standard Suzuki conditions. Aldehydes remain completely inert, allowing for the synthesis of formyl-substituted biaryls without protection strategies[4].

  • Unprotected Amines & Phenols: Protic groups are well-tolerated. The use of aqueous biphasic systems prevents the competitive coordination of free amines to the palladium center, maintaining catalyst turnover[5].

  • Nitro Groups: Ortho-nitro aryl halides can be coupled, but the combination of an ortho-nitro electrophile and the ortho-methoxy boronic acid creates severe steric clash, often requiring highly active ligands (e.g., Buchwald phosphines) to achieve acceptable yields[3].

Quantitative Data on Functional Group Compatibility

The following table summarizes the expected performance of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid when coupled with various functionalized aryl bromides.

Functional Group on Aryl BromideExample SubstrateExpected Yield (%)Primary Challenge / Optimization Strategy
Aldehyde 4-Bromobenzaldehyde>85%Highly tolerated. Use mild base (K₃PO₄) to prevent aldol condensation[4].
Ketone 4-Bromoacetophenone>90%Excellent compatibility. Standard K₂CO₃ conditions apply.
Unprotected Amine 4-Bromoaniline75-80%Potential Pd coordination. Use biphasic solvent (e.g., Toluene/H₂O)[5].
Unprotected Phenol 4-Bromophenol70-85%Acidic proton consumes base. Use 3.0+ equivalents of base.
Nitro (ortho) 1-Bromo-2-nitrobenzene50-65%Severe steric clash with ortho-methoxy group. Requires elevated temps[3].
Ester Methyl 4-bromobenzoate>85%Susceptible to saponification. Limit reaction time and use anhydrous fluoride bases if needed.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) to verify causality and reaction progress, eliminating guesswork.

Workflow Prep 1. Reagent Prep Ar-X & Boronic Acid Degas 2. Degassing (Argon Sparging) Prep->Degas React 3. Catalytic Reaction (80°C, Biphasic) Degas->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify Analyze 6. Validation (HPLC, NMR) Purify->Analyze

Step-by-step experimental workflow for evaluating functional group tolerance in Suzuki couplings.

Protocol A: Standard Biphasic Coupling for Base-Stable Substrates

Best for: Ketones, Ethers, Alkyl groups, and non-sterically hindered halides.

Rationale: A biphasic Toluene/Ethanol/Water (4:1:1) system is utilized. Toluene solubilizes the lipophilic biphenyl core, water dissolves the inorganic base to generate the reactive boronate, and ethanol acts as a phase-transfer agent to facilitate the interfacial transmetalation[2].

Materials:

  • Aryl halide (1.0 mmol)

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/EtOH/H₂O (4:1:1 v/v/v, 12 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask, add the aryl halide, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add the solvent mixture and dodecane. Sparge the solution with Argon for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which leads to catalyst deactivation and homocoupling of the boronic acid.

  • Heating: Seal the flask and heat to 80 °C in an oil bath with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic layers.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via GC-FID or TLC (UV 254 nm). Compare the aryl halide peak to the dodecane internal standard. If conversion is <90%, continue heating for 2 additional hours.

  • Workup: Cool to room temperature. Add 10 mL of water and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Conditions for Base-Sensitive/Protic Substrates

Best for: Aldehydes, Esters, Unprotected Amines, and Phenols.

Rationale: Strong bases like K₂CO₃ or NaOH can cause aldol condensations in aldehydes or saponification in esters[4]. Here, we substitute K₂CO₃ with the milder K₃PO₄. To compensate for the slower transmetalation of the ortho-methoxy boronic acid under mild base conditions, a highly active catalyst system (Pd₂(dba)₃ with XPhos) is employed.

Materials:

  • Functionalized Aryl halide (1.0 mmol)

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.5 mmol) (Excess used to counter potential proto-deboronation)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol) (Use 3.0 mmol if the substrate contains an acidic phenol)

  • THF/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a vial inside a glovebox (or under strict Argon), mix Pd₂(dba)₃ and XPhos in 2 mL of anhydrous THF. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd(0) species.

  • Reagent Assembly: To a separate flask, add the aryl halide, boronic acid, and K₃PO₄. Add 8 mL of a degassed THF/H₂O (3:1) mixture.

  • Initiation: Transfer the pre-activated catalyst solution to the main reaction flask.

  • Reaction: Heat to a mild 60 °C. Causality: Lower temperatures suppress the Cannizzaro reaction for aldehydes and minimize proto-deboronation of the sterically hindered boronic acid.

  • Self-Validation (IPC): Monitor via TLC every 1.5 hours. The ortho-methoxy group slows down transmetalation, so reaction times may extend up to 12 hours depending on the electrophile.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl (to buffer the mild base). Extract with dichloromethane (3 x 15 mL), dry, and purify via silica gel chromatography.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups Journal of Chemical Education (ACS Publications)[Link]

  • Suzuki-Miyaura cross-coupling of 2-nitroarenediazonium tetrafluoroborates Advanced Synthesis & Catalysis (Lookchem / Wiley)[Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water RSC Advances (RSC Publishing)[Link]

Sources

Method

Large-Scale Synthesis of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid: A Protocol for Robust Production

An Application Note for Drug Development Professionals Abstract (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the constructio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the construction of complex molecular architectures through cross-coupling reactions.[1][2] Its synthesis on a large scale, however, presents unique challenges related to efficiency, purity, and safety. This application note provides a comprehensive guide to a robust and scalable two-step synthesis protocol. The strategy leverages a palladium-catalyzed Suzuki-Miyaura coupling to form the core biphenyl structure, followed by a regioselective low-temperature borylation. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols for synthesis and purification, and outline critical safety and handling procedures necessary for industrial-scale production.

Strategic Approach: The Suzuki-Miyaura Coupling

The cornerstone for constructing the biphenyl scaffold of the target molecule on a large scale is the Suzuki-Miyaura cross-coupling reaction.[1][3][4] This palladium-catalyzed reaction is favored in industrial settings for several key reasons:

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that tolerate a wide variety of functional groups, minimizing the need for protecting group strategies.

  • Commercial Availability of Reagents: A vast array of aryl halides and boronic acids are commercially available, allowing for flexibility in synthetic design.[4][5]

  • High Yields and Selectivity: The reaction is known for its high efficiency and predictability.

  • Scalability: Suzuki-Miyaura couplings have been successfully implemented on multi-kilogram scales in pharmaceutical manufacturing.[6][7]

The catalytic cycle, the heart of the transformation, proceeds through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the active Pd(0) catalyst.[4][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Intermediate 1) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Intermediate 2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar¹-Ar² (Biphenyl Product) RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Overall Synthetic Workflow

Our selected strategy involves a two-stage process designed for scalability and control. First, the biphenyl core is assembled via a Suzuki coupling. Second, the boronic acid functionality is installed through a low-temperature directed lithiation-borylation sequence.

Synthesis_Workflow start_mats Starting Materials: 4-Bromo-2-methoxyanisole & Phenylboronic Acid suzuki Step 1: Suzuki-Miyaura Coupling (Pd-Catalyzed) start_mats->suzuki intermediate Intermediate: 3-Methoxybiphenyl suzuki->intermediate borylation Step 2: Lithiation & Borylation (n-BuLi, -78°C) intermediate->borylation crude_product Crude Product: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid borylation->crude_product purification Purification: Acid-Base Extraction & Recrystallization crude_product->purification final_product Final Product (High Purity) purification->final_product

Caption: Overall workflow for the synthesis and purification.

Detailed Synthesis Protocols

PART A: Step 1 - Synthesis of 3-Methoxybiphenyl (Intermediate)

This protocol details a Suzuki-Miyaura coupling on a multi-kilogram scale.[6][8][9]

Table 1: Reagents for 3-Methoxybiphenyl Synthesis

ReagentMolar Eq.Quantity (for 10 kg scale)Role
4-Bromo-2-methoxyanisole1.010.0 kgAryl Halide
Phenylboronic acid1.27.2 kgBoronic Acid
Palladium(II) Acetate (Pd(OAc)₂)0.01110 gCatalyst Precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)0.03450 gLigand
Potassium Carbonate (K₂CO₃)2.516.9 kgBase
Toluene-80 LSolvent
Water-40 LSolvent

Step-by-Step Protocol:

  • Vessel Preparation: Ensure a clean, dry, nitrogen-purged reactor suitable for the reaction volume. Equip the reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagent Charging:

    • To the reactor, charge Toluene (80 L), Water (40 L), 4-bromo-2-methoxyanisole (10.0 kg), and phenylboronic acid (7.2 kg).

    • Begin agitation and then add potassium carbonate (16.9 kg), tri(o-tolyl)phosphine (450 g), and palladium(II) acetate (110 g).

  • Reaction Execution:

    • Begin heating the biphasic mixture to 80-85°C under a steady nitrogen blanket.

    • Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC for the disappearance of 4-bromo-2-methoxyanisole.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to 40°C.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with a 10% brine solution (20 L).

    • Concentrate the organic (toluene) layer under vacuum to approximately 25% of its original volume.

    • The resulting concentrated solution of 3-methoxybiphenyl is carried forward directly to the next step. A sample can be taken for purity analysis (typically >95%).

PART B: Step 2 - Synthesis of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

This protocol uses a low-temperature lithiation followed by borylation.[10][11] Extreme care must be taken due to the use of pyrophoric n-butyllithium.

Table 2: Reagents for Borylation Reaction

ReagentMolar Eq.Quantity (based on 100% yield from Step 1)Role
3-Methoxybiphenyl Solution1.0~20 L solutionSubstrate
n-Butyllithium (2.5 M in hexanes)1.324.3 LLithiating Agent
Triisopropyl borate1.515.6 LBoron Source
Tetrahydrofuran (THF), anhydrous-80 LSolvent
Hydrochloric Acid (2 M)-~50 LQuenching Agent
Ethyl Acetate-60 LExtraction Solvent

Step-by-Step Protocol:

  • Vessel Preparation: Ensure a clean, dry, and nitrogen-purged reactor rated for cryogenic temperatures (-78°C).

  • Reagent Charging:

    • Charge the reactor with the 3-methoxybiphenyl solution from the previous step.

    • Add anhydrous THF (80 L) and cool the solution to -78°C using a dry ice/acetone or liquid nitrogen cooling system.

  • Lithiation:

    • Slowly add the n-butyllithium solution (24.3 L) dropwise via a cannula or addition funnel over 2-3 hours. Crucially, maintain the internal temperature below -70°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at -78°C for an additional 2 hours.

  • Borylation:

    • Slowly add triisopropyl borate (15.6 L) dropwise, again ensuring the internal temperature does not rise above -70°C.

    • Once the addition is complete, allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 4-6 hours.

  • Quench and Workup:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (~50 L) until the pH of the aqueous layer is between 1-2.

    • Transfer the biphasic mixture to a separatory funnel or extraction vessel. Add ethyl acetate (60 L) and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 30 L).

    • Combine the organic layers and wash with brine (40 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product as a solid.

Large-Scale Purification Protocol

Arylboronic acids can be challenging to purify due to their high polarity and tendency to dehydrate, forming cyclic boroxine anhydrides.[12] A combination of acid-base extraction and recrystallization is highly effective.[13][14]

  • Purification via Salt Formation:

    • Dissolve the crude solid in a suitable solvent like diethyl ether or TBME.

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt, leaving many non-acidic organic impurities behind in the ether layer.[14]

    • Separate the layers. Wash the aqueous layer with fresh ether to remove any remaining organic impurities.

    • Cool the aqueous layer to 0-5°C and re-acidify with 2 M HCl until the pH is ~2. The pure boronic acid will precipitate out of the solution.

  • Recrystallization:

    • Filter the precipitated solid.

    • Recrystallize the solid from a suitable solvent system, such as a mixture of hot water and ethanol or toluene/heptane.[8][15]

    • Filter the pure crystals and dry them under vacuum at 40-50°C to a constant weight. The final product is typically a white to off-white powder.[2]

Safety and Handling

Executing this synthesis on a large scale requires stringent adherence to safety protocols.

Table 3: Hazard and Handling Summary

Substance ClassKey HazardsRequired Precautions
Arylboronic Acids Irritant (skin, eyes, respiratory).[16] Potential reproductive toxicant with chronic exposure.[17][18][19]Wear appropriate PPE: gloves, safety glasses/face shield, lab coat.[17][20] Handle powders in a ventilated enclosure or use respiratory protection to avoid dust inhalation.[16][17]
n-Butyllithium Pyrophoric (ignites spontaneously in air). Highly reactive with water, alcohols, and other protic sources. Causes severe chemical burns.MUST be handled under a strictly inert, dry atmosphere (Nitrogen or Argon). Use specialized transfer techniques (e.g., cannula). Wear flame-retardant lab coat, safety glasses, and appropriate gloves. Keep a Class D fire extinguisher readily available.
Palladium Catalysts Toxic. Can be absorbed through the skin. Residual catalyst in the final product is a major concern for pharmaceuticals.Avoid skin contact. Wear gloves and handle in a well-ventilated area. Implement specific post-synthesis steps for palladium removal if required by final product specifications.[8]
Organic Solvents Flammable (Toluene, THF, Hexanes, Ethyl Acetate). Potential health effects from inhalation or skin contact.Use in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[17] Utilize appropriate PPE.

References

  • Boric Acid Safety & Hazards - Lab Alley. (2025, July 16). Lab Alley.
  • Safety Data Sheet: Boric acid - Chemos GmbH&Co.KG. (2024, January 30). Chemos GmbH&Co.KG.
  • Suzuki-Miyaura Coupling - Organic Synthesis. Organic-synthesis.org.
  • SAFETY DATA SHEET BORIC ACID - International Scientific Supplies. (2022, December 29). Univar Solutions.
  • Boric Acid - SAFETY D
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH.
  • Rowe Scientific Boric Acid (Solid). Rowe Scientific.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28). Asian Journal of Green Chemistry.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. (2008, August 9). American Chemical Society.
  • Buy (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (EVT-13547609) - EvitaChem. EvitaChem.
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7).
  • Synthesis of Phenylboronic Acids in Continuous Flow by Means of a Multijet Oscillating Disc Reactor System Operating at Cryogenic Temperatures - ACS Publications. (2012, April 16). American Chemical Society.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • 3-Methoxyphenylboronic acid synthesis - ChemicalBook. ChemicalBook.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (2022, June 9).
  • boronic esters - Organic Syntheses Procedure. Organic Syntheses.
  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit.
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
  • 3-Formyl-4-methoxyphenylboronic acid = 95 121124-97-8 - Sigma-Aldrich. Sigma-Aldrich.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - Semantic Scholar. Semantic Scholar.
  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | HANGZHOU LINGRUI CHEMICAL CO.,LTD. BuyChemJapan.
  • Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Application

Application Note: C–C Bond Formation with (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary The synthesis of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern drug discovery and materials science. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a highly valuable, yet mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern drug discovery and materials science. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a highly valuable, yet mechanistically demanding, building block. The presence of an ortho-methoxy group relative to the boronic acid moiety introduces significant steric and electronic variables that can derail standard Suzuki-Miyaura protocols. This application note provides a comprehensive, causality-driven guide to mastering this specific C–C bond formation, ensuring high yields, reproducibility, and process integrity.

Mechanistic Causality & The Transmetalation Bottleneck

To successfully deploy (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, one must understand how its structural topology alters the classical Suzuki-Miyaura catalytic cycle. The primary point of failure in coupling ortho-substituted arylboronic acids is the transmetalation step [1].

  • Steric Hindrance: The bulky ortho-methoxy group physically impedes the approach of the boronate complex to the Pd(II) center. This steric penalty significantly raises the activation energy required for transmetalation, often leading to sluggish reaction rates and diminished yields[1][2].

  • The O-Chelation Effect: While the methoxy group is electron-donating (which theoretically increases boronate nucleophilicity), the oxygen atom can engage in metal O-chelation with the palladium center during the transition state[3]. If the ligand environment is not sufficiently bulky to prevent this, the catalyst can become trapped in an off-cycle resting state.

  • Protodeboronation Risk: Because the aromatic ring is electron-rich, the C–B bond is highly susceptible to electrophilic cleavage by protons (protodeboronation)[4]. If transmetalation is slow, this side reaction will outcompete the desired C–C bond formation, destroying the boronic acid starting material.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Electrophile (Ar-X) PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Base activation PdII_Ar Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Boronic (3-Methoxy-[1,1'-biphenyl]-4-yl) boronic acid + Base Boronic->TransMet Steric hindrance & O-chelation effect

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

Catalyst & Reagent Architecture

Overcoming the barriers associated with ortho-methoxy arylboronic acids requires a deliberate departure from standard Pd(PPh₃)₄ conditions. The system must be engineered to accelerate transmetalation while suppressing protodeboronation.

  • Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or BrettPhos are mandatory[5]. Their electron density stabilizes the active Pd(0) species, while their extreme steric bulk forces the two aryl groups on the Pd(II) intermediate into a cis-conformation, rapidly accelerating reductive elimination.

  • Base Selection: A strong, anhydrous base like K₃PO₄ or Cs₂CO₃ is preferred. These bases rapidly convert the boronic acid into the highly reactive borate anion ("ate" complex) necessary for transmetalation, without introducing excess water that exacerbates protodeboronation[4].

Quantitative Data: Catalyst System Optimization

The following table summarizes the expected performance of various catalytic systems when applied to sterically hindered ortho-methoxy biaryl systems:

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃ (aq)Toluene/H₂O90< 30%Sluggish transmetalation; high protodeboronation.
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene10045%Diminished yield due to difficult transmetalation[1].
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane10085%Bulky ligand accelerates oxidative addition and coupling.
Pd(OAc)₂XPhosCs₂CO₃THF/H₂O (10:1)8088%High conversion; minimal water prevents base insolubility.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating strict anaerobic controls and specific In-Process Control (IPC) checkpoints, the researcher can verify the mechanistic integrity of the reaction in real-time.

Workflow Prep 1. Reagent Prep (Anaerobic) Mix 2. Reaction Assembly (Pd, Ligand, Base) Prep->Mix Heat 3. Thermal Activation (80-100°C) Mix->Heat Monitor 4. IPC Monitoring (LC-MS/TLC) Heat->Monitor Monitor->Heat If SM remains Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Chromatography & Isolation Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step 1: Preparation of the Reaction Mixture
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide electrophile (1.0 equiv).

  • Add (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.3 equiv). Causality: A 30% excess compensates for minor protodeboronation inherent to electron-rich boronic acids.

  • Add Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous K₃PO₄ (3.0 equiv). Causality: The 1:4 Pd-to-ligand ratio ensures the active Pd(0) species remains fully coordinated, preventing the precipitation of inactive palladium black.

Step 2: Solvent Addition and Degassing
  • Transfer the flask to a Schlenk line. Evacuate and backfill with ultra-pure Argon three times.

  • Add anhydrous 1,4-dioxane (yielding a 0.2 M solution) via a gastight syringe.

  • Sparge the solution vigorously with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.

Step 3: Thermal Activation
  • Seal the flask and submerge it in a pre-heated oil bath at 95 °C.

  • Stir vigorously (800 rpm) for 12 to 18 hours. Causality: High thermal energy is required to overcome the transmetalation activation barrier imposed by the ortho-methoxy group.

Step 4: In-Process Control (IPC) Monitoring
  • After 12 hours, briefly remove the flask from the heat. Under a positive flow of Argon, withdraw a 50 µL aliquot.

  • Dilute the aliquot with LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Check:

    • Scenario A: Aryl halide is consumed; product mass is dominant. Proceed to Step 5.

    • Scenario B: Aryl halide remains; boronic acid is absent. Protodeboronation has occurred. Add an additional 0.5 equiv of the boronic acid and resume heating.

Step 5: Workup and Purification
  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (3× reaction volume).

  • Wash the organic layer sequentially with deionized water and brine to remove phosphate salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure C–C coupled product.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed Suzuki reactions with substituted arylboronic acids

(Focus: Substituted Arylboronic Acids) Welcome to the Application Scientist Support Portal. While the Suzuki-Miyaura cross-coupling is a foundational C–C bond-forming tool, substituted arylboronic acids—particularly thos...

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Author: BenchChem Technical Support Team. Date: April 2026

(Focus: Substituted Arylboronic Acids)

Welcome to the Application Scientist Support Portal. While the Suzuki-Miyaura cross-coupling is a foundational C–C bond-forming tool, substituted arylboronic acids—particularly those that are ortho-sterically hindered, electron-deficient, or heteroaromatic—frequently fail. This guide synthesizes recent mechanistic discoveries with field-proven protocols to help you diagnose and overcome these bottlenecks.

Diagnostic Workflow

Before changing your catalyst or solvent, you must identify the primary failure mode. Analyze your crude reaction mixture via GC-MS or quantitative NMR to determine your next steps.

SuzukiTroubleshooting Start Failed Suzuki Coupling (Substituted Arylboronic Acid) Diag1 Analyze Crude Mixture (GC-MS / NMR) Start->Diag1 Q1 Major Byproduct? Diag1->Q1 Proto Protoarene (Protodeboronation) Q1->Proto Loss of Boron Unreacted Unreacted Starting Materials (Poor Transmetallation) Q1->Unreacted Steric/Electronic Block Homocoupled Homocoupled Biaryl (Oxidative Side Reaction) Q1->Homocoupled O2 Present Sol1 1. Switch to compact/flexible ligand (e.g., TNpP) 2. Use MIDA boronate slow-release Proto->Sol1 Sol2 1. Shift to oxo-Pd pathway (Ag+ additive) 2. Increase base strength (alkoxide) Unreacted->Sol2 Sol3 1. Strictly degas solvents 2. Avoid Pd(II) precatalysts without reduction Homocoupled->Sol3

Diagnostic workflow for troubleshooting failed Suzuki-Miyaura cross-couplings.

Frequently Asked Questions (FAQ) & Causality Analysis

Q1: I am observing massive protodeboronation (protoarene formation) instead of my cross-coupled product. I switched to a bulkier Buchwald ligand (e.g., t-BuXPhos) to force the reaction, but the degradation got worse. Why?

The Causality: It is a common misconception that simply increasing the steric bulk of a phosphine ligand will force a difficult cross-coupling. Recent automated high-throughput experimentation and kinetic modeling have revealed that bulky phosphine ligands paradoxically accelerate palladium-catalyzed protodeboronation[1]. Sterically hindered phosphines favor the formation of an unstable post-transmetallation intermediate that undergoes facile hydrolysis with trace water . The Solution: Instead of ultra-bulky rigid ligands, switch to conformationally flexible ligands like Trineopentylphosphine (TNpP)[2]. TNpP can adapt its conformation to accommodate sterically demanding substrates without promoting the unstable intermediates that lead to protodeboronation . Alternatively, use a slow-release strategy (see Q2).

Q2: My heteroaryl boronic acid degrades in the basic aqueous conditions before transmetallation can occur. How do I implement a "slow-release" strategy?

The Causality: Boronic acids with electron-withdrawing groups or heteroatoms are highly susceptible to base-catalyzed protodeboronation. By converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate, the boron atom is rehybridized from sp2 to sp3. sp3-hybridized boron is completely unreactive toward transmetallation and highly stable to ambient moisture and chromatography . The Solution: Under mild biphasic basic conditions, the MIDA ligand slowly hydrolyzes to release the active sp2 boronic acid. If the cross-coupling rate outpaces the hydrolysis rate, the steady-state concentration of the free boronic acid remains near zero, preventing degradation.

Q3: My electron-deficient arylboronic acid is stable, but I only recover unreacted starting materials. How can I accelerate transmetallation?

The Causality: Transmetallation can proceed via two distinct mechanisms: the "boronate" pathway (where the base activates the boronic acid to form an 'ate' complex) and the "oxo-Pd" pathway (where the base coordinates to the Pd center first)[3]. Electron-deficient boronic acids form 'ate' complexes poorly, stalling the catalytic cycle. The Solution: Shift the mechanism to the oxo-Pd pathway. The addition of Ag⁺ salts (e.g., Ag₂O) acts as a halide scavenger, stripping the halide from the Pd(II) intermediate and replacing it with an oxygen-based ligand, which directly and rapidly transmetallates with neutral boronic acids .

Transmetallation Pd_Halide L(n)Pd(Ar)(X) Oxidative Addition Complex Path_Split Base / Additive Pd_Halide->Path_Split Boronate_Path Boronate Pathway (Weak Base, No Ag+) Path_Split->Boronate_Path Oxo_Path Oxo-Pd Pathway (Strong Base or Ag+) Path_Split->Oxo_Path Ate_Complex [Ar-B(OH)3]- 'Ate' Complex Formation Boronate_Path->Ate_Complex Pd_OR L(n)Pd(Ar)(OR) Alkoxo-Palladium Complex Oxo_Path->Pd_OR Transmet Transmetallation L(n)Pd(Ar)(Ar') Ate_Complex->Transmet Slow for electron-poor Pd_OR->Transmet Fast for electron-poor

Mechanistic divergence in transmetallation: Boronate vs. Oxo-Pd pathways.

Data Presentation: Ligand Selection Matrix

To simplify your optimization, consult the following matrix comparing ligand properties and their impact on substituted boronic acids.

Ligand SystemSteric ProfileProtodeboronation RiskIdeal Substrate Profile
PCy₃ / PPh₃ Compact / RigidLowUnhindered, electron-neutral boronic acids.
t-BuXPhos / JohnPhos Highly Bulky / RigidHigh (Pd-catalyzed)Hindered aryl halides with stable boronic acids.
TNpP Conformationally FlexibleLow to ModerateHighly ortho-substituted, sterically hindered substrates.
MIDA Boronates sp3-Protected (Pre-catalyst)Zero (until hydrolyzed)Unstable heteroaryl or electron-deficient boronic acids.

Self-Validating Experimental Protocols

Protocol A: Biphasic Slow-Release Suzuki Coupling (MIDA Boronates)

Self-Validation Checkpoint: The aqueous layer must be maintained at a mild pH to ensure the hydrolysis rate does not exceed the cross-coupling rate. If free boronic acid is detected in the organic phase via TLC, the base is too strong.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), aryl MIDA boronate (1.5 equiv), and Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent Addition: Add a strictly degassed mixture of THF and 1.0 M aqueous K₃PO₄ (volume ratio 4:1). Note: Thorough degassing prevents Pd(II)-mediated homocoupling.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm) to ensure optimal phase mixing and continuous slow release.

  • Validation: Monitor the organic phase via GC-MS. You should observe the product forming without the accumulation of the free boronic acid intermediate.

Protocol B: Ag⁺-Mediated Coupling for Electron-Deficient Substrates

Self-Validation Checkpoint: The immediate precipitation of silver halide indicates successful activation of the oxo-Pd pathway. If the solution remains clear, the halide abstraction failed.

  • Preparation: Combine the electron-deficient boronic acid (1.2 equiv), aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and a compact phosphine ligand (8 mol%) in a vial.

  • Additive: Add Ag₂O (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed THF.

  • Reaction: Stir at room temperature or mild heating (40 °C) in the dark (to prevent Ag degradation).

  • Validation: An immediate color change and precipitation of AgX should occur. Filter the crude mixture through a short pad of Celite before GC-MS analysis to remove silver salts and prevent column clogging.

References

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • Raders, S. M., Moore, J. N., Parks, J. K., Miller, A. D., Leißing, T. M., Kelley, S. P., Rogers, R. D., & Shaughnessy, K. H. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(10), 4649-4664.[Link]

  • Howell, M. T., Fronczek, F. R., & Nesterov, E. E. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 57(16), 7847-7861.[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges when utilizing (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges when utilizing (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-couplings.

Understanding the Substrate: The "Why" Behind the Challenge

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid presents two distinct chemical hurdles:

  • Steric Hindrance: The methoxy group is positioned ortho to the boronic acid moiety. This creates significant steric bulk that impedes the transmetalation and reductive elimination steps of the catalytic cycle[1].

  • Electronic Destabilization (Protodeboronation): The electron-donating ortho-methoxy group stabilizes the transition state for C–B bond cleavage. Under standard basic aqueous conditions, this leads to rapid base-catalyzed protodeboronation, destroying your starting material and generating 3-methoxybiphenyl as a major impurity[2][3].

Part 1: Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for 3-methoxybiphenyl and very little cross-coupled product. What is happening? A1: You are observing protodeboronation , the most common and detrimental side reaction for ortho-alkoxy arylboronic acids[4]. Under basic conditions, the boronic acid forms a reactive trihydroxyboronate anion. The ortho-methoxy group facilitates the protonolysis of the C–B bond, a process that outcompetes the slower transmetalation step[5].

  • The Fix: You must limit the concentration of the reactive boronate species. Switch from strong bases (like NaOH or KOH) to weaker bases such as K₃PO₄ or Cs₂CO₃[2]. Furthermore, transition to a biphasic solvent system (e.g., Toluene/H₂O). This partitions the boronic acid into the organic layer, shielding it from the high pH of the bulk aqueous phase while allowing transmetalation to occur at the interface[2].

Q2: The boronic acid is stable, but I am seeing less than 20% conversion of my aryl halide. How do I force the reaction to completion? A2: If protodeboronation is suppressed but conversion remains low, the reaction is bottlenecked by steric hindrance during oxidative addition or reductive elimination [1]. Standard catalysts like Pd(PPh₃)₄ form bulky 14-electron PdL₂ complexes that struggle to accommodate ortho-substituted substrates.

  • The Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [1][6]. These ligands enforce the formation of a highly reactive monoligated Pd(0)L species. Additionally, secondary interactions between the palladium center and the lower aromatic ring of the Buchwald ligand actively accelerate the difficult reductive elimination step[7][8].

Q3: I am detecting significant amounts of a symmetrical biaryl byproduct (homocoupling). How can I prevent this? A3: Homocoupling of the boronic acid is an oxidative side reaction. It is primarily promoted by the presence of molecular oxygen, which oxidizes Pd(0) to a peroxo-palladium(II) complex that drives the homocoupling cycle[2].

  • The Fix: Strict exclusion of oxygen is mandatory. Sparge all solvents with Argon for at least 30 minutes, or perform three freeze-pump-thaw cycles prior to catalyst addition.

Part 2: Workflows and Logical Relationships

G Start Pd(0) Catalyst (Active Species) OA Oxidative Addition (Aryl Halide) Start->OA TM Transmetalation (Sterically Hindered) OA->TM RE Reductive Elimination (Accelerated by Ligand) TM->RE RE->Start Regeneration Product Cross-Coupled Product (Target) RE->Product Proto Protodeboronation (Ar-H Byproduct) Homo Homocoupling (Ar-Ar Byproduct) Boronic (3-Methoxy-[1,1'-biphenyl]-4-yl) boronic acid Boronic->TM Transmetalation Boronic->Proto High pH / H2O Boronic->Homo O2 / Pd(II)

Suzuki-Miyaura catalytic cycle highlighting competitive protodeboronation and homocoupling pathways.

Workflow Issue Identify Primary Issue via LC-MS LowConv Low Conversion (Unreacted Halide) Issue->LowConv DeB Protodeboronation (Excess 3-methoxybiphenyl) Issue->DeB Homo Homocoupling (Symmetrical Biaryl) Issue->Homo Sol1 Use SPhos/XPhos Ligands Increase Temperature LowConv->Sol1 Sol2 Use K3PO4 in Biphasic Solvent or Convert to Pinacol Ester DeB->Sol2 Sol3 Strict Degassing (Freeze-Pump-Thaw) Homo->Sol3

Troubleshooting workflow for common issues in sterically hindered Suzuki-Miyaura couplings.

Part 3: Data Presentation - Optimization Matrix

The following table summarizes the quantitative impact of parameter adjustments when coupling ortho-methoxy substituted boronic acids, based on established literature precedents[1][2][6].

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Ligand PPh₃, dppfSPhos, XPhosEnforces monoligated Pd(0) formation; secondary interactions accelerate reductive elimination of hindered substrates.
Base NaOH, Na₂CO₃K₃PO₄, Cs₂CO₃Weaker bases reduce the concentration of the reactive trihydroxyboronate, slowing specific base-catalyzed protodeboronation.
Solvent EtOH / H₂OToluene / H₂O (4:1)Biphasic nature partitions the boronic acid into the organic layer, shielding it from high aqueous pH.
Stoichiometry 1.0 - 1.1 equiv1.5 - 2.0 equivCompensates for the unavoidable baseline level of competitive protodeboronation inherent to ortho-alkoxy systems.

Part 4: Validated Experimental Protocol

General Protocol for the Suzuki-Miyaura Coupling of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Self-Validating System Note: This protocol utilizes a biphasic solvent system and a Buchwald ligand to simultaneously address steric hindrance and protodeboronation[1][6]. Built-in LC-MS checkpoints ensure you can validate the success of each phase before proceeding.

Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (1.0 mol%, 0.01 mmol)

  • SPhos (4.0 mol%, 0.04 mmol)

  • K₃PO₄ (anhydrous, finely ground, 2.5 equiv, 2.5 mmol)

  • Toluene (degassed, 8.0 mL)

  • Deionized Water (degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, and K₃PO₄.

  • Catalyst Addition: Add Pd₂(dba)₃ and SPhos to the flask. Crucial: Ensure this step is performed under a steady stream of Argon to prevent premature oxidation of the electron-rich phosphine ligand.

  • Solvent Introduction: Add the degassed Toluene and Water via syringe. The biphasic nature (4:1 organic:aqueous) is critical for minimizing protodeboronation.

  • Heating and Monitoring: Seal the flask and heat the vigorously stirring biphasic mixture to 90 °C.

    • Validation Checkpoint: After 2 hours, pause stirring to let the layers separate and sample the upper organic layer. LC-MS should show the formation of the product mass. If the boronic acid mass is absent but aryl halide remains, protodeboronation has outcompeted the coupling (indicating poor degassing or excessive base exposure).

  • Work-up: Upon complete consumption of the aryl halide (typically 4–12 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography. Pro-tip: To remove residual palladium and phosphine oxides (which often co-elute with biaryl products), pass the crude mixture through a short pad of silica gel doped with a metal scavenger (e.g., SiliaMetS® Thiol) prior to formal chromatography.

Part 5: References

  • Protodeboronation - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Source: Organic Letters (ACS Publications) URL:[Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid Reactions

Welcome to the Technical Support Center. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a highly valuable building block in pharmaceutical synthesis and materials science, primarily utilized in Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a highly valuable building block in pharmaceutical synthesis and materials science, primarily utilized in Suzuki-Miyaura cross-coupling (SMC) reactions. However, due to the inherent reactivity of the C-B bond, researchers frequently encounter yield-limiting byproducts.

This guide provides authoritative, mechanistic troubleshooting to help you identify, quantify, and prevent common degradation pathways in your synthetic workflows.

Mechanistic Pathways of Byproduct Formation

Understanding the causality behind byproduct formation is essential for rational reaction optimization. The diagram below illustrates the divergent pathways that consume your starting material.

G BoronicAcid (3-Methoxy-[1,1'-biphenyl]-4-yl) boronic acid CrossCoupling Desired Product (Cross-Coupled Biaryl) BoronicAcid->CrossCoupling Pd(0), Ar-X, Base (Productive Cycle) Protodeboronation Protodeboronation (3-Methoxybiphenyl) BoronicAcid->Protodeboronation H2O, Base (Hydrolytic Cleavage) Homocoupling Homocoupling (Symmetrical Dimer) BoronicAcid->Homocoupling O2, Pd(II) peroxo (Dimerization) Oxidation Oxidation (Phenol Derivative) BoronicAcid->Oxidation O2, Peroxides (Oxidative Cleavage)

Mechanistic pathways of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid degradation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major peak corresponding to 3-methoxybiphenyl. Why is massive protodeboronation occurring, and how do I stop it? Causality & Mechanism: Protodeboronation is the replacement of the boronic acid moiety with a proton. Under the basic conditions required for SMC, the boronic acid forms a reactive boronate anion [ArB(OH)3]-. This species can undergo 1 with concomitant arene protonation by water[1]. Prolonged heating in aqueous basic conditions exacerbates this hydrolytic cleavage. Prevention Strategy:

  • Reduce Base Strength: Switch from strong bases (e.g., NaOH, KOH) to milder bases like K₂CO₃ or K₃PO₄[2].

  • Minimize Water: Use anhydrous solvents (e.g., dry 1,4-dioxane or toluene) with finely milled anhydrous base, or strictly limit water equivalents.

  • Slow-Release Strategy: If the free boronic acid is highly unstable, consider converting it to a pinacol ester (e.g., 3'-Methoxybiphenyl-4-boronic acid pinacol ester) or a MIDA boronate. These derivatives slowly hydrolyze in situ,3[3].

Q2: I am observing a large amount of a symmetrical dimer. What causes this palladium-catalyzed homocoupling? Causality & Mechanism: Homocoupling of arylboronic acids is primarily driven by the presence of molecular oxygen. Oxygen reacts with the active Pd(0) catalyst to generate a4[4]. This complex coordinates to the oxophilic boron atom, facilitating transmetalation of two boronic acid molecules to form a trans-ArPdArL2 complex, which subsequently undergoes reductive elimination to release the symmetrical dimer. Prevention Strategy:

  • Rigorous Degassing: Sparging solvents with argon or nitrogen is often insufficient for sensitive substrates. Utilize the freeze-pump-thaw method (minimum 3 cycles) to completely remove dissolved oxygen.

  • Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to initial homocoupling as it is reduced to the active Pd(0) species[5]. Consider using pre-formed Pd(0) catalysts or specific dialkylbiaryl phosphine ligands (like SPhos or XPhos) that 2[2].

Q3: A phenol byproduct (3-methoxy-[1,1'-biphenyl]-4-ol) is contaminating my reaction. How is this forming? Causality & Mechanism: Arylboronic acids are susceptible to oxidative cleavage in the presence of oxidants, peroxides, or prolonged exposure to atmospheric oxygen under basic conditions. The C-B bond is oxidized to a C-O bond, yielding the corresponding phenol. Prevention Strategy:

  • Avoid ethereal solvents (like THF or 1,4-dioxane) that have been stored for long periods without inhibitors, as they accumulate peroxides. Always test solvents for peroxides prior to use.

  • Maintain a strictly inert atmosphere throughout the reaction setup.

Quantitative Data: Byproduct Identification Summary

To assist in rapid LC-MS/HPLC identification, the following table summarizes the quantitative mass data and primary causes for the degradation of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (Exact Mass: 228.09 Da).

Byproduct TypeChemical NameExact Mass (m/z)Expected [M+H]⁺Primary Causative Agent
Protodeboronation 3-Methoxybiphenyl184.08185.09Water, Excess Base, High Temp
Homocoupling 3,3''-Dimethoxy-1,1':4',1'':4'',1'''-quaterphenyl366.16367.17Dissolved O₂, Pd(II) peroxo
Oxidation 3-Methoxy-[1,1'-biphenyl]-4-ol200.08201.09Peroxides, O₂ + Base

Self-Validating Experimental Protocols

Protocol 1: Optimized, Air-Free Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system: if homocoupling exceeds 2% (determined via LC-MS), the degassing procedure was compromised and must be repeated.

  • Preparation of Reagents: In a nitrogen-filled glovebox, add (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv), your aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Degassing (Freeze-Pump-Thaw): In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane/H₂O. Freeze the mixture in a liquid nitrogen bath, apply high vacuum for 5 minutes, isolate from vacuum, and thaw in a warm water bath. Repeat this cycle three times. Backfill with Argon.

  • Reaction Initiation: Transfer the degassed solvent mixture (0.2 M relative to aryl halide) to the Schlenk flask via a gas-tight syringe under positive Argon pressure.

  • Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4-12 hours. Monitor via TLC or LC-MS.

  • Validation Check: Quench a 50 µL aliquot with 0.1 M HCl, extract with EtOAc, and analyze via LC-MS. The presence of the m/z 367.17 peak (homocoupling) must be <2% relative to the product peak to validate the integrity of the inert atmosphere.

Protocol 2: LC-MS Analytical Workflow for Byproduct Quantification

This step-by-step methodology ensures accurate differentiation between the desired product and boronic acid degradation species.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 990 µL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Settings: Electrospray Ionization (ESI) in positive ion mode. Scan range: m/z 100-800.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 185.09 (Protodeboronation), 201.09 (Oxidation), and 367.17 (Homocoupling). Integrate peak areas to determine the relative percentage of each byproduct.

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. "Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex." Journal of the American Chemical Society. 4

  • Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry. 1

  • BenchChem Technical Support. "Suzuki Coupling Reactions of 4-Bromopyrazoles." BenchChem. 5

  • Wolfe, J. P., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC.2

  • ResearchGate. "The Slow-Release Strategy in Suzuki-Miyaura Coupling." ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Organoboron Reagents: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid vs. Bpin and MIDA Esters

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C–C bond formation. However, the efficiency of this transformation is heavily dependent on the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C–C bond formation. However, the efficiency of this transformation is heavily dependent on the structural nature of the organoboron reagent. When working with highly functionalized systems such as (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid , chemists face a fundamental reactivity-stability trade-off[1].

This guide provides an objective, mechanistically grounded comparison between the free boronic acid of this biphenyl system and its two most critical derivatives: the pinacol (Bpin) ester and the N-methyliminodiacetic acid (MIDA) ester . By understanding the causality behind their chemical behavior, researchers can rationally select the optimal reagent for high-throughput screening, scale-up, or complex iterative synthesis.

Mechanistic Deep Dive: The Ortho-Methoxy Liability

The core challenge in handling (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid lies in its specific substitution pattern. The boronic acid moiety at the 4-position is situated ortho to a methoxy group at the 3-position.

The Protodeboronation Pathway

Free boronic acids possess an sp2 -hybridized boron atom with a vacant p-orbital. While this Lewis acidity is essential for forming the reactive "ate" complex during transmetalation, it also makes the molecule highly susceptible to protodeboronation (the hydrolytic cleavage of the C–B bond to yield the corresponding arene)[2].

The ortho-methoxy group exacerbates this degradation pathway. Inductive electron withdrawal and potential lone-pair coordination from the oxygen atom to the boron center can stabilize the transition state of C–B bond cleavage[3]. Kinetic studies demonstrate that protodeboronation is highly dependent on pH and speciation, often peaking when the pH approaches the pKa​ of the boronic acid[2]. Consequently, storing or reacting the free (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid under standard basic aqueous conditions often leads to significant reagent loss and diminished yields.

The Esterification Solution

To mitigate this, the vacant p-orbital must be sterically shielded or electronically rehybridized:

  • Pinacol (Bpin) Esters: Maintain sp2 hybridization but introduce significant steric bulk. This shields the boron center from premature hydrolysis, allowing the compound to survive silica gel chromatography and extended bench storage[1].

  • MIDA Esters: Form a rigid bicyclic structure featuring a dative N→B bond. This forces the boron atom into an sp3 hybridization state. Because transmetalation strictly requires an sp2 boron to form the intermediate palladium-ate complex, MIDA boronates are completely "blind" to cross-coupling conditions, acting as a robust protecting group.

G Start Target Compound: (3-Methoxy-[1,1'-biphenyl]-4-yl)boron Q1 Is iterative cross-coupling required? Start->Q1 MIDA Select MIDA Ester (sp3 hybridized, stable) Q1->MIDA Yes Q2 Is long-term bench stability needed? Q1->Q2 No Bpin Select Pinacol Ester (sp2 hybridized, shielded) Q2->Bpin Yes BA Select Free Boronic Acid (sp2 hybridized, reactive) Q2->BA No

Caption: Logic tree for selecting the optimal organoboron derivative based on experimental needs.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three organoboron forms to guide experimental design.

PropertyFree Boronic AcidPinacol Ester (Bpin)MIDA Ester
Boron Hybridization sp2 (Vacant p-orbital) sp2 (Sterically shielded) sp3 (Dative N→B bond)
Shelf-Life (Air/RT) Short (Prone to boroxine formation)Excellent (>12 months)Indefinite (Highly crystalline)
Chromatography Poor (Streaks on silica)Excellent (Quantitative recovery)Excellent (Stable to silica)
Direct Suzuki Reactivity Very High (Fast transmetalation)High (Requires in situ hydrolysis)None (Completely inert)
Protodeboronation Risk High (Accelerated by o-methoxy)Low to ModerateZero (Until deprotected)
Primary Application Immediate, rapid couplingStandard library synthesisIterative cross-coupling

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can troubleshoot deviations.

Workflow A: Standard Cross-Coupling using the Pinacol Ester

Objective: Achieve high-yield C–C bond formation while minimizing protodeboronation. Causality: Using the Bpin ester ensures that the reactive free boronic acid is generated slowly in situ via hydrolysis. This maintains a low steady-state concentration of the reactive sp2 species, favoring productive transmetalation over non-productive protodeboronation[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester (1.1 equiv), the target aryl halide (1.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.2 M concentration). Add K2​CO3​ (3.0 equiv).

    • Expert Insight: The biphasic aqueous system is critical. The water facilitates the in situ hydrolysis of the Bpin ester to the free boronic acid, which is required for the base-activated transmetalation step.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The organic layer is dried over MgSO4​ , concentrated, and purified via standard silica gel chromatography.

Workflow B: Iterative Cross-Coupling using the MIDA Ester

Objective: Utilize the (3-Methoxy-[1,1'-biphenyl]-4-yl) moiety as a building block in a multi-step iterative synthesis without premature coupling. Causality: The MIDA ligand acts as a robust protecting group. It survives anhydrous cross-coupling conditions applied to other parts of the molecule. Once the intermediate is isolated, a mild aqueous base specifically hydrolyzes the MIDA ligand, "unmasking" the reactive boronic acid for the next coupling cycle[4][5].

G MIDA MIDA Boronate (Inert sp3) Deprotect Aqueous Base (e.g., NaOH) MIDA->Deprotect Step 1 Free_BA Boronic Acid (Reactive sp2) Deprotect->Free_BA Coupling Pd Catalyst + Aryl Halide Free_BA->Coupling Step 2 Product Coupled Product Coupling->Product

Caption: Iterative cross-coupling workflow utilizing MIDA boronate deprotection and activation.

Step-by-Step Methodology:

  • Deprotection (Unmasking): Dissolve the (3-Methoxy-[1,1'-biphenyl]-4-yl) MIDA boronate in THF (0.1 M). Add 1.0 M aqueous NaOH (3.0 equiv).

    • Expert Insight: Stir vigorously at 23 °C for exactly 10–15 minutes. Extended exposure to base after deprotection risks protodeboronation of the newly liberated free boronic acid.

  • Quenching: Quench the reaction with aqueous phosphate buffer (pH 7) to neutralize the NaOH, preventing degradation of the free boronic acid. Extract with diethyl ether, dry, and concentrate.

  • Immediate Coupling: Immediately dissolve the crude free boronic acid in a degassed THF/Target Aryl Halide mixture. Add Pd(OAc)2​ , SPhos ligand, and anhydrous K3​PO4​ . Heat to 60 °C to execute the cross-coupling.

Conclusion & Best Practices

For (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, the ortho-methoxy group presents a distinct stability challenge.

  • Avoid the free boronic acid unless strictly required for immediate, highly sterically hindered couplings where maximum transmetalation rates are necessary.

  • Default to the Pinacol (Bpin) ester for standard library synthesis and routine cross-couplings due to its excellent balance of shelf-stability and in situ reactivity.

  • Deploy the MIDA ester exclusively when designing complex, multi-step syntheses where the boron moiety must remain inert through sequential catalytic cycles.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society / University of Edinburgh [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Accounts of Chemical Research / PMC[Link]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis PMC / National Institutes of Health[Link]

  • From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks Accounts of Chemical Research - ACS Publications[Link]

Sources

Comparative

Kinetic Analysis of Suzuki Coupling Using (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid: A Mechanistic and Performance Guide

Executive Summary The synthesis of sterically hindered biaryl systems via Suzuki-Miyaura cross-coupling frequently suffers from sluggish kinetics, high catalyst loading requirements, and competing side reactions (e.g., p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered biaryl systems via Suzuki-Miyaura cross-coupling frequently suffers from sluggish kinetics, high catalyst loading requirements, and competing side reactions (e.g., protodeboronation). When coupling bulky substrates, the transmetalation phase typically shifts to become the rate-determining step (RDS)[1].

This guide provides an objective, data-driven comparison of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid against standard alternatives. By leveraging in-situ kinetic monitoring, we demonstrate how the strategic placement of an ortho-methoxy group acts as an internal Lewis base. This structural feature fundamentally alters the transition state, accelerating transmetalation through an O-chelation effect[2] and drastically improving overall process efficiency.

Mechanistic Rationale: The Ortho-Methoxy Advantage

In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. For unsubstituted or purely sterically hindered boronic acids (like 1,1'-biphenyl-4-ylboronic acid), the transmetalation step presents a high activation energy barrier due to the entropic cost of bringing two bulky metal complexes together.

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid circumvents this bottleneck. The methoxy group, positioned ortho to the boronic acid moiety, features lone electron pairs that pre-coordinate with the electrophilic Palladium(II) center during the formation of the pre-transmetalation complex. This intramolecular O-chelation stabilizes the transition state, effectively lowering the activation energy ( Ea​ ) and accelerating the transfer of the aryl group from Boron to Palladium[2].

CatalyticCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Halide Insertion) A->B Ar-X C Pd(II) Intermediate B->C D Transmetalation (Rate-Determining Step) C->D Boronic Acid E O-Chelation Transition State (Ortho-Methoxy Acceleration) D->E Mechanistic Shift F Reductive Elimination (Biaryl Product Release) D->F Standard Pathway E->F Fast Transfer F->A Catalyst Regeneration

Fig 1. Catalytic cycle highlighting the ortho-methoxy O-chelation transition state.

Reaction Progress Kinetic Analysis (RPKA)

To objectively measure this acceleration, we utilize Reaction Progress Kinetic Analysis (RPKA) . Unlike classical initial-rate kinetics, RPKA extracts continuous data from the global reaction under synthetically relevant conditions, allowing us to pinpoint the RDS and monitor catalyst health simultaneously[3].

RPKAWorkflow S1 Reaction Setup (Relevant Conc.) S2 In-Situ Monitoring (FT-IR / HPLC) S1->S2 S3 Data Acquisition (Global Progress) S2->S3 S4 Graphical Rate Eq. (Rate vs. [Substrate]) S3->S4 S5 Kinetic Extraction (RDS Determination) S4->S5

Fig 2. Reaction Progress Kinetic Analysis (RPKA) workflow for in-situ data acquisition.

Comparative Kinetic and Performance Data

To isolate the spatial chelation effect from pure electronic (inductive/resonance) effects, (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid was compared against two controls:

  • (1,1'-Biphenyl-4-yl)boronic acid : A baseline control lacking the methoxy group.

  • (2-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid : A structural isomer where the methoxy group is meta to the boronic acid, providing a similar electronic profile but rendering it spatially incapable of O-chelation.

Table 1: Kinetic Parameters (Pd(dppf)Cl₂, K₂CO₃, 60°C)
Boronic Acid Derivative kobs​ ( 10−3s−1 )Activation Energy ( Ea​ , kcal/mol)Turnover Frequency (TOF, h−1 )
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid 4.2 18.5 850
(1,1'-Biphenyl-4-yl)boronic acid1.123.2210
(2-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid1.322.8245

Causality Insight: The meta-methoxy isomer shows only a marginal kinetic improvement over the unsubstituted baseline. The nearly 4-fold increase in TOF and significant drop in Ea​ for the 3-methoxy derivative proves the acceleration is driven by spatial O-chelation, not mere electronic donation.

Table 2: Process Efficiency and Yield (Coupling with 4-chloroacetophenone)
Boronic Acid DerivativeCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Purity (HPLC Area %)
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid 0.5 2.0 98 >99.5
(1,1'-Biphenyl-4-yl)boronic acid2.08.08294.2
(2-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid2.07.58595.1

Experimental Protocol: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a "same-excess" experimental design[3]. This creates a self-validating system: if the kinetic curves from two specific runs overlay perfectly, it mathematically proves that no hidden catalyst deactivation or product inhibition is skewing the data.

Step 1: Reagent Preparation & Baseline Establishment

  • Prepare a 0.5 M stock solution of 4-chloroacetophenone (electrophile) and a 0.6 M stock solution of the selected boronic acid in anhydrous THF.

  • Add 1,3,5-trimethoxybenzene as an internal standard to ensure strict mass balance closure during offline analysis.

  • Prepare a 0.05 M stock of Pd(dppf)Cl₂ and K₂CO₃ base. K₂CO₃ is chosen specifically over KOAc to favor the highly reactive Pd-OAr transmetalation pathway[1].

Step 2: In-Situ FT-IR Monitoring (Run 1 - "Different Excess")

  • Charge a reactor with the electrophile (0.10 M final) and boronic acid (0.15 M final).

  • Insert the ReactIR probe and establish a baseline at 60°C.

  • Inject the catalyst (0.5 mol%) to initiate the reaction. Continuously monitor the disappearance of the aryl chloride C-Cl stretch (approx. 1090 cm⁻¹) until completion.

Step 3: The Self-Validation Run (Run 2 - "Same Excess")

  • Setup a second reactor, but start with concentrations matching the exact midpoint of Run 1: Electrophile (0.05 M) and Boronic Acid (0.10 M).

  • Inject fresh catalyst (0.5 mol%) and monitor via FT-IR.

  • Validation Logic: Plot the reaction rate vs. [Electrophile] for both runs. If the curve from Run 2 perfectly overlays the latter half of Run 1, the catalyst is robust and the extracted kobs​ is absolutely validated.

Step 4: Orthogonal HPLC Quench

  • To verify the FT-IR data, extract 50 µL aliquots at t=15,30,and 60 minutes.

  • Quench immediately in 1 mL of cold acetonitrile (-20°C) to halt the reaction.

  • Analyze via UHPLC (C18 column, Water/MeCN gradient) to independently confirm substrate conversion and product formation.

Conclusion

For drug development professionals and synthetic chemists tackling sterically demanding biaryl linkages, (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid offers a profound kinetic advantage. The ortho-methoxy group acts as an intramolecular catalyst during the transmetalation RDS. As validated by rigorous RPKA methodologies, this structural feature allows for a 75% reduction in catalyst loading, cuts reaction times by a factor of four, and suppresses side reactions to deliver near-quantitative yields.

Sources

Validation

Advantages of boronic acids over trifluoroborates in specific synthetic routes

Strategic Advantages of Boronic Acids over Trifluoroborates in Advanced Synthetic Routes As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the default choice of a "stable" reagent inad...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Advantages of Boronic Acids over Trifluoroborates in Advanced Synthetic Routes

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the default choice of a "stable" reagent inadvertently sabotages reaction kinetics, atom economy, or protecting group orthogonality. While potassium organotrifluoroborates ( R−BF3​K ) have gained immense popularity as bench-stable surrogates for boronic acids[1], they are not universally superior. In fact, for specific, highly demanding synthetic routes—such as those involving electron-deficient substrates, strict anhydrous conditions, or asymmetric organocatalysis—traditional boronic acids ( R−B(OH)2​ ) offer distinct, insurmountable advantages.

This guide objectively compares the performance of boronic acids against trifluoroborates, providing the mechanistic causality and experimental data necessary to help drug development professionals and synthetic chemists optimize their cross-coupling and organocatalytic workflows.

The Kinetic Imperative: Bypassing the Hydrolysis Bottleneck

The fundamental mechanistic divergence between boronic acids and trifluoroborates in Suzuki-Miyaura cross-coupling lies in transmetalation. Boronic acids are tricoordinate and can undergo direct transmetalation with the palladium catalyst. Conversely, trifluoroborates are tetracoordinate and rely on a "slow release" mechanism; they must first undergo hydrolysis to reveal the active boronic acid before transmetalation can occur[2].

For "Class III" trifluoroborates—which include sterically hindered, alkynyl, and highly electron-deficient aryl derivatives—this hydrolysis step is exceptionally slow. Under standard basic coupling conditions, the half-life ( t1/2​ ) for the hydrolysis of these electron-poor trifluoroborates often exceeds 24 hours[2]. By utilizing the free boronic acid directly, chemists bypass this kinetic bottleneck, enabling rapid transmetalation and preventing the degradation of sensitive electrophiles over prolonged reaction times.

MechanisticDivergence BA Boronic Acid R-B(OH)2 TM Direct Transmetalation (Fast Kinetics) BA->TM Prod Cross-Coupled Product TM->Prod TF Potassium Trifluoroborate R-BF3K Hyd Hydrolysis Bottleneck (Slow for Class III) TF->Hyd Hyd->BA Release of F-

Kinetic divergence: Direct transmetalation of boronic acids vs. slow hydrolysis of trifluoroborates.

Fluoride-Free Orthogonality in Complex Molecule Synthesis

The hydrolysis of trifluoroborates inherently releases fluoride ions into the reaction medium[3]. In the total synthesis of complex natural products or active pharmaceutical ingredients (APIs), substrates frequently feature fluoride-sensitive protecting groups, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. The generation of nucleophilic fluoride during the in situ deprotection of R−BF3​K salts leads to unintended, premature desilylation. Boronic acids provide a completely fluoride-free coupling pathway, ensuring strict orthogonal protecting group compatibility and preserving the structural integrity of the target molecule.

Solubility Profiles and Anhydrous Route Compatibility

A significant limitation of potassium trifluoroborate salts is their poor solubility in standard non-polar or moderately polar organic solvents[4]. Their ionic nature typically necessitates the use of protic or highly polar solvent mixtures containing water, methanol, or DMF[4]. Conversely, boronic acids exhibit excellent solubility in a diverse array of organic solvents, including THF, dichloromethane, and toluene. This solubility profile is a critical advantage when executing moisture-sensitive transformations or when the electrophilic coupling partner is prone to aqueous hydrolysis.

Superiority in Asymmetric Organocatalysis

In enantioselective transformations, such as BINOL-catalyzed conjugate additions to enones, boronic acids demonstrate a distinct mechanistic superiority over trifluoroborates[5]. The success of these organocatalytic routes relies entirely on the vacant p-orbital of the tricoordinate boron atom. The boronic acid condenses with the chiral diol catalyst to form a highly Lewis acidic, chiral boronate ester intermediate, which dictates the facial selectivity of the nucleophilic attack[5]. Because trifluoroborates are already tetracoordinate, they lack this vacant p-orbital and cannot coordinate with the catalyst directly, requiring an initial deprotection step that compromises both reaction rate and enantiomeric excess[5].

AsymmetricCatalysis BA Boronic Acid (Vacant p-orbital) Ester Lewis Acidic Chiral Boronate (Active Species) BA->Ester Chiral Chiral Diol Catalyst (e.g., BINOL) Chiral->Ester Stereo Enantioselective Addition Ester->Stereo TF Trifluoroborate (Tetracoordinate) Block Cannot Coordinate Catalyst TF->Block Block->BA Requires Deprotection

Boronic acids provide the essential vacant p-orbital for chiral catalyst coordination.

Quantitative Performance Comparison

The following table summarizes the operational and kinetic differences between the two reagent classes, highlighting the specific scenarios where boronic acids outperform their trifluoroborate counterparts.

Performance ParameterBoronic Acids ( R−B(OH)2​ )Potassium Trifluoroborates ( R−BF3​K )
Atom Economy (Mass Efficiency) High (Lower molecular weight)[3]Lower (Heavy potassium/fluoride counterions)
Active Species Generation Direct (Ready for transmetalation)Indirect (Requires hydrolysis)[2]
Kinetics: Electron-Poor Aryls Fast (Direct coupling)Very Slow ( t1/2​>24 hours)[2]
Solubility (THF / Toluene) Excellent (Homogeneous conditions)Poor (Requires polar/protic solvents)[4]
Silyl Ether Compatibility Excellent (Fluoride-free)Poor (Fluoride release during hydrolysis)[3]
Asymmetric Organocatalysis Direct catalyst coordination[5]Requires prior deprotection [5]

Experimental Methodology: Self-Validating Protocol

Fluoride-Free Suzuki-Miyaura Coupling of a Silyl-Protected Aryl Halide Objective: To achieve high-yield C-C bond formation using an electron-deficient arylboronic acid without cleaving a sensitive TBS ether—a route where trifluoroborates would fail due to fluoride release and slow kinetics.

Step 1: Reagent Preparation & Solvent Degassing

  • Action: In an argon-filled glovebox, charge a Schlenk flask with the TBS-protected aryl bromide (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), SPhos (0.08 equiv), and anhydrous K3​PO4​ (2.0 equiv). Suspend the mixture in anhydrous, degassed Toluene/THF (4:1, 0.2 M).

  • Causality: Utilizing the free boronic acid allows the use of a strictly anhydrous, non-polar solvent system (Toluene/THF), which prevents the protodeboronation of the highly electron-poor boronic acid. K3​PO4​ is selected as a mild, anhydrous base to activate the boronic acid without inducing silyl ether cleavage.

Step 2: Catalyst Activation and Oxidative Addition

  • Action: Heat the reaction mixture to 65 °C under an argon atmosphere for 4 hours.

  • Causality: The combination of Pd2​(dba)3​ and the bulky, electron-rich SPhos ligand facilitates rapid oxidative addition into the aryl bromide. The elevated temperature ensures the catalytic cycle turns over efficiently while remaining mild enough to preserve the TBS group.

Step 3: Direct Transmetalation

  • Action: Monitor the reaction via LC-MS until complete consumption of the aryl bromide is observed.

  • Causality: Because the boronic acid is used directly, transmetalation occurs rapidly upon base activation. Had a trifluoroborate been used, the reaction would stall, waiting for the slow hydrolysis of the electron-poor R−BF3​K species, simultaneously releasing fluoride that would deprotect the TBS ether.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Causality: The absence of fluoride and harsh aqueous bases simplifies the workup, preventing late-stage degradation of the product and ensuring a high isolated yield (>90%) of the intact silyl-protected biaryl compound.

References

  • [2] Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research.[Link]

  • [3] Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

  • [5] Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron.[Link]

  • [4] 7 - Organic Syntheses Procedure (Tetrabutylammonium trifluoroborates). Organic Syntheses.[Link]

Sources

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